Methyltriphenylphosphonium iodide
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132585. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
methyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942850 | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-66-9, 1560-52-7, 20667-19-0 | |
| Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the CAS number for Methyltriphenylphosphonium iodide?
CAS Number: 2065-66-9
This technical guide provides an in-depth overview of Methyltriphenylphosphonium (B96628) iodide, a versatile phosphonium (B103445) salt with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, and key applications.
Chemical and Physical Properties
Methyltriphenylphosphonium iodide is a white to light yellow crystalline powder.[1] It is a salt consisting of a methyltriphenylphosphonium cation and an iodide anion. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 2065-66-9 | [2][3][4][5][6][7] |
| Molecular Formula | C19H18IP | [2][3][5] |
| Molecular Weight | 404.22 g/mol | [1][3][4] |
| Melting Point | 183-185 °C (lit.) | [1][3] |
| Appearance | White to light yellow powder | [1][3] |
| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | [1][5] |
| Sensitivity | Light sensitive and hygroscopic. | [1][3][5] |
| EINECS Number | 218-178-5 | [3][4] |
Synthesis of this compound
This compound is typically synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl iodide.[8]
Experimental Protocol
A common laboratory-scale synthesis protocol is as follows:
-
Preparation: Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as benzene (B151609) or dichloromethane.[7][8][9]
-
Reaction: Add methyl iodide (typically a slight excess, e.g., 1.1 equivalents) dropwise to the triphenylphosphine solution at room temperature.[8][10]
-
Stirring: Stir the reaction mixture at room temperature for a period ranging from one hour to several hours, or until a precipitate forms.[8][9]
-
Isolation: Collect the solid precipitate by filtration.[8][9]
-
Washing: Wash the collected solid with a solvent in which the product is sparingly soluble, such as benzene or ethyl acetate, to remove any unreacted starting materials.[8][9]
-
Drying: Dry the purified this compound under vacuum to obtain the final product.[8][9]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Wittig Reaction
This compound is a crucial precursor for the preparation of methylenetriphenylphosphorane, a widely used Wittig reagent.[5][6][11] The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][11]
The overall process involves the deprotonation of the phosphonium salt with a strong base to form the ylide, which then reacts with a carbonyl compound.
The mechanism of the Wittig reaction is depicted in the following diagram:
Caption: The mechanism of the Wittig reaction using a phosphonium ylide.
Applications in Drug Development: Mitochondrial Targeting
The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes.[12] Due to the large negative membrane potential of the inner mitochondrial membrane, TPP-containing molecules accumulate within the mitochondria of living cells.[12] This property has been exploited in drug development to deliver therapeutic agents specifically to the mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.[12]
While this compound itself is not a therapeutic agent, the TPP moiety is a key component in the design of mitochondria-targeted drugs.[12] The iodide anion can be exchanged for other counterions or the TPP cation can be covalently attached to a drug molecule.
The principle of mitochondrial targeting by TPP-based compounds is illustrated below:
Caption: Accumulation of TPP-conjugated drugs in the mitochondrial matrix.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 甲基三苯基碘化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 2065-66-9 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methyltriphenylphosphonium Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of methyltriphenylphosphonium (B96628) iodide from triphenylphosphine (B44618) and iodomethane (B122720). Methyltriphenylphosphonium iodide is a crucial precursor for the generation of phosphonium (B103445) ylides, which are key reagents in the Wittig reaction for alkene synthesis.[1][2]
Reaction Principle
The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary phosphonium salt.[3]
Experimental Data Summary
The following table summarizes various reported experimental conditions and results for the synthesis of this compound. This data allows for a comparative analysis of different synthetic approaches.
| Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Triphenylphosphine, Iodomethane | Dichloromethane (B109758) | Room Temperature | 1 hour | 97 | 185-187 | [4] |
| Triphenylphosphine, Iodomethane | Tetrahydrofuran | Room Temperature | 12 hours | 91 | Not Reported | [4] |
| Triphenylphosphine, Iodomethane | Benzene | Room Temperature | 12 hours | 94 | 189 | [1][5] |
| Triphenylphosphine, Iodomethane | Diethyl Ether | Not Specified | 2 days | 91.2 | Not Reported | [4] |
| Triphenylphosphine, Iodomethane | None (Neat) | Not Specified | Not Specified | 95.4 | 185.9-186.8 | [6] |
| Triphenylphosphine, Ammonium Iodide, Trimethyl Orthoformate | Trimethyl Orthoformate | 110°C (Reflux) | 1 hour | 92 | Not Reported | [4] |
Detailed Experimental Protocol
This protocol provides a standardized procedure for the synthesis of this compound, based on common and reliable methods.[1][4][5]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Iodomethane (CH₃I)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (if heating)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). The amount of solvent should be sufficient to fully dissolve the triphenylphosphine.
-
Addition of Iodomethane: While stirring the solution at room temperature, add iodomethane (1.1-1.5 equivalents) dropwise using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours, depending on the solvent and desired conversion.[4] A white precipitate of this compound will form during the reaction.[4]
-
Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline powder.[4]
Characterization: The identity and purity of the synthesized this compound can be confirmed by its melting point, which is typically in the range of 183-189°C.[1][7][8]
Reaction Workflow and Mechanism
The synthesis follows a straightforward SN2 mechanism. The workflow diagram below illustrates the key steps of the reaction.
Caption: SN2 reaction mechanism for the synthesis of this compound.
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 2065-66-9 [chemicalbook.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. homework.study.com [homework.study.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. This compound 97 2065-66-9 [sigmaaldrich.com]
- 8. メチルトリフェニルホスホニウムヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of Methyltriphenylphosphonium iodide.
For Researchers, Scientists, and Drug Development Professionals
Methyltriphenylphosphonium (B96628) iodide is a quaternary phosphonium (B103445) salt that serves as a crucial reagent in synthetic organic chemistry. Its primary application lies in its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is extensively used for the olefination of aldehydes and ketones. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and key applications, with a focus on experimental details and data presentation for the laboratory setting.
Core Properties and Data
The fundamental physical and chemical characteristics of methyltriphenylphosphonium iodide are summarized below.
Physical and Chemical Properties
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₈IP | [1][2][3] |
| Molecular Weight | 404.22 g/mol | [1][2][3] |
| Appearance | White to off-white or light yellow crystalline powder | [1][4][5] |
| Melting Point | 183-188 °C | [1][2][4][6][5][7] |
| Solubility | Soluble in water, methanol, acetone, and dichloromethane (B109758). Slightly soluble in chloroform. Insoluble in benzene. | [4][6][5][7] |
| Sensitivity | Hygroscopic and light-sensitive. | [1][4][7] |
| Odor | Odorless | [7][8] |
Spectroscopic Data
| Spectrum Type | Description | Citations |
| ¹H NMR | Spectra are available and consistent with the structure. | [3][4][9] |
| ¹³C NMR | Spectra are available. | [3][4] |
| ³¹P NMR | Spectra have been recorded. | [3][10] |
| IR Spectroscopy | Infrared spectra (FTIR and ATR-IR) are available. | [3][4][11] |
| Mass Spectrometry | Mass spectral data is available. | [3][4] |
Synthesis and Experimental Protocols
This compound is most commonly synthesized via the quaternization of triphenylphosphine (B44618) with methyl iodide. Several protocols with minor variations have been reported.
Synthesis of this compound
The general reaction involves the nucleophilic attack of triphenylphosphine on methyl iodide.
Caption: Synthesis of this compound.
Protocol 1: Synthesis in Benzene [4][12]
-
Recrystallize triphenylphosphine from ethanol (B145695) and dry it over phosphorus pentoxide under reduced pressure for 12 hours.
-
Dissolve 39 g (0.15 mol) of the purified triphenylphosphine in 105 mL of benzene.
-
Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane (B122720) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
A precipitate will form. Filter the solid product.
-
Wash the precipitate with benzene.
-
Dry the product over phosphorus pentoxide under reduced pressure for 12 hours to yield the final product (Yield: 94%).
Protocol 2: Synthesis in Dichloromethane [13]
-
Add 20 g (80 mmol) of triphenylphosphine to 50 mL of dichloromethane (CH₂Cl₂) and stir until fully dissolved.
-
Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Dry the resulting solid under vacuum at 40°C for 12 hours to obtain the white powdered product (Yield: 97%).
Protocol 3: Synthesis in Tetrahydrofuran (B95107) [13]
-
Dissolve 500 g (2.03 mol) of triphenylphosphine in 3 L of tetrahydrofuran (THF).
-
Add 432 g (3.05 mol) of methyl iodide dropwise to the solution at room temperature while stirring.
-
Continue stirring for 12 hours, during which a large amount of white solid will form.
-
Filter the solid to separate it from excess methyl iodide and THF to yield the product (Yield: 91%).
Applications in Organic Synthesis
The primary utility of this compound is as a precursor for the Wittig reaction, a fundamental method for carbon-carbon double bond formation.
The Wittig Reaction
The Wittig reaction transforms an aldehyde or a ketone into an alkene. The process begins with the deprotonation of the phosphonium salt to form a highly nucleophilic ylide (the Wittig reagent), which then reacts with the carbonyl compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound 97 2065-66-9 [sigmaaldrich.com]
- 3. This compound | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2065-66-9 [chemicalbook.com]
- 5. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]
- 6. Methyl Triphenyl Phosphonium Iodide | India [novainternational.net]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 9. This compound(2065-66-9) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
An In-depth Technical Guide to the Mechanism of Ylide Formation from Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the formation of methylenetriphenylphosphorane (B3051586) (a Wittig reagent) from methyltriphenylphosphonium (B96628) iodide. The information is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.
Core Mechanism of Ylide Formation
The formation of a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane, from methyltriphenylphosphonium iodide is a fundamental process in organic synthesis, primarily serving as the first step in the widely utilized Wittig reaction. The overall transformation involves a two-step process: the quaternization of triphenylphosphine (B44618) to form the phosphonium salt, followed by the deprotonation of this salt to yield the ylide.
Step 1: Synthesis of this compound (SN2 Reaction)
The initial step involves the reaction of triphenylphosphine with methyl iodide.[1] Triphenylphosphine acts as a nucleophile, with the lone pair of electrons on the phosphorus atom attacking the electrophilic methyl group of methyl iodide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.[3] This salt is a stable, crystalline solid that can be isolated and purified.[4]
Step 2: Deprotonation to Form the Ylide
The second and final step is the deprotonation of the this compound to form the ylide, methylenetriphenylphosphorane. The protons on the methyl group of the phosphonium salt are acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom.[1] A strong base is required to abstract one of these protons.[5] Common bases used for this purpose include organolithium reagents (like n-butyllithium and phenyllithium), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide.[5][6] The estimated pKa of the methyltriphenylphosphonium salt is approximately 15.[5] The resulting ylide is a highly polar and basic species, often used in situ for subsequent reactions.[5]
The ylide exists as a resonance hybrid of two contributing structures: the ylide form with a positive charge on phosphorus and a negative charge on the adjacent carbon, and the phosphorane form with a double bond between phosphorus and carbon.[5]
Experimental Protocols
Detailed methodologies for the key steps in the formation of methylenetriphenylphosphorane are provided below.
Synthesis of this compound
This protocol is adapted from a procedure described in Organic Syntheses.[7]
Materials:
-
Triphenylphosphine (recrystallized from ethanol (B145695) and dried)
-
Iodomethane
-
Benzene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of triphenylphosphine in 105 mL of benzene.
-
To this solution, add 10.0 mL (22.8 g, 0.16 mol) of iodomethane.
-
Stir the mixture at room temperature for 12 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with benzene.
-
Dry the solid under reduced pressure over phosphorus pentoxide for 12 hours.
Expected Yield: 57 g (94%).[4] Melting Point: 189°C.[4]
Formation of Methylenetriphenylphosphorane using n-Butyllithium
This protocol is a general procedure based on common laboratory practices.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium (B8661593) bromide (38.5 g, 0.1 mol) and 200 mL of anhydrous THF.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the resulting ylide solution at 0°C for 1 hour. The formation of the ylide is often indicated by the appearance of a characteristic orange or yellow color. The ylide is now ready for use in a subsequent reaction.
Formation of Methylenetriphenylphosphorane using Sodium Hydride
This protocol is adapted from a procedure described for a similar Wittig reagent synthesis.[8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend this compound (1.5 equivalents) in anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere.
-
After the addition is complete, stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure the complete formation of the ylide. The ylide solution is now ready for use.
Quantitative Data
A summary of key quantitative data related to the formation of methylenetriphenylphosphorane is presented in the tables below for easy comparison.
Physical and Spectroscopic Properties
| Property | This compound | Methylenetriphenylphosphorane |
| Molecular Formula | C₁₉H₁₈IP | C₁₉H₁₇P |
| Molecular Weight | 404.22 g/mol [9] | 276.3 g/mol [7] |
| Appearance | White to light yellow crystalline solid[4] | Yellow solid[5] |
| Melting Point | 183-185 °C[9] | Decomposes in water[5] |
| pKa | ~15[5] | N/A |
| ¹H NMR (ppm) | See reference[1] | See reference[10] |
| ³¹P NMR (ppm) | See reference[11] | See reference[7] |
Synthesis of this compound: Reported Yields
| Reactants | Solvent | Reaction Time | Yield | Reference |
| Triphenylphosphine, Methyl iodide | Benzene | 12 h | 94% | [4] |
| Triphenylphosphine, Methyl iodide | Dichloromethane | 1 h | 97% | [5] |
| Triphenylphosphine, Methyl iodide | Diethyl ether | 2 days | 91.2% | [5] |
| Triphenylphosphine, Methyl iodide | N/A | N/A | 95.4% |
Ylide Formation: Common Bases and Solvents
| Base | Solvent(s) | Typical Conditions | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | 0°C to room temperature | Very common, highly effective for non-stabilized ylides. |
| Phenyllithium | Ether/Cyclohexane | Ice bath | Effective, as demonstrated in Organic Syntheses.[7] |
| Sodium Hydride (NaH) | THF, DMF | Room temperature to reflux | A safer alternative to organolithiums, often used for stabilized ylides but also effective for non-stabilized ones.[8] |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33°C to room temperature | A strong base, effective but requires handling of liquid ammonia.[5] |
| Potassium tert-butoxide | THF, DMSO | Room temperature | A strong, non-nucleophilic base suitable for ylide formation.[5] |
Note: The yield of the ylide itself is often not reported as it is typically generated and used in situ. The success of the ylide formation is usually inferred from the yield of the subsequent Wittig reaction.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.
Caption: Mechanism of Ylide Formation.
Caption: Experimental Workflow.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Methylenetriphenylphosphorane | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. rsc.org [rsc.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data and Experimental Protocols for Methyltriphenylphosphonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyltriphenylphosphonium (B96628) iodide, a widely used reagent in organic synthesis, particularly in the Wittig reaction. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition, to support researchers in the identification and characterization of this compound.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyltriphenylphosphonium iodide.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 - 7.9 | Multiplet | - | Aromatic Protons (C₆H₅) |
| 3.25 | Doublet | 13.2 | Methyl Protons (CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.4 | Aromatic Carbon (para-C) |
| 133.7 | Aromatic Carbon (ortho-C or meta-C) |
| 130.6 | Aromatic Carbon (ortho-C or meta-C) |
| 118.5 | Aromatic Carbon (ipso-C) |
| 12.9 | Methyl Carbon (CH₃) |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2990 | Medium | Aliphatic C-H Stretch |
| ~1585 | Medium | C=C Aromatic Ring Stretch |
| ~1485 | Medium | C=C Aromatic Ring Stretch |
| ~1435 | Strong | P-C (Phenyl) Stretch |
| ~1110 | Strong | P-C (Phenyl) Stretch |
| ~995 | Medium | Aromatic C-H Out-of-Plane Bend |
| ~745 | Strong | Aromatic C-H Out-of-Plane Bend |
| ~720 | Strong | Aromatic C-H Out-of-Plane Bend |
| ~690 | Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with methyl iodide.[2]
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as diethyl ether or dichloromethane.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The typical volume of solvent is 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumental Analysis:
-
The NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind a small amount of the solid this compound sample (typically 1-2 mg).
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to the die to form a thin, transparent KBr pellet.
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
The obtained spectrum is then analyzed for the characteristic absorption bands.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Spectroscopic Analysis Workflow.
References
Solubility of Methyltriphenylphosphonium iodide in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) iodide (Ph₃PMeI), a quaternary phosphonium (B103445) salt, is a vital reagent in organic synthesis, most notably as a precursor for the generation of phosphonium ylides for the Wittig reaction. Its efficacy in various chemical transformations is intrinsically linked to its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of methyltriphenylphosphonium iodide in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Solubility Data
A thorough review of available literature indicates a general consensus on the qualitative solubility of this compound. However, specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in readily accessible sources. The following table summarizes the available qualitative solubility information.
| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility |
| Polar Protic | Water | H₂O | Soluble[1][2][3] |
| Methanol | CH₃OH | Soluble[1][2][3] | |
| Ethanol | C₂H₅OH | Soluble[4] | |
| Polar Aprotic | Acetone | C₃H₆O | Soluble[1][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | |
| Chloroform | CHCl₃ | Slightly Soluble[5] | |
| Nonpolar Aromatic | Benzene | C₆H₆ | Insoluble[2][3] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific applications, the following generalized gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Syringes
-
Pre-weighed glass weighing dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed glass weighing dish. Record the exact mass of the empty dish beforehand.
-
-
Solvent Evaporation:
-
Place the weighing dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven temperature should be well below the melting point of the solute (typically 183-185 °C). A vacuum oven can be used to facilitate drying at a lower temperature.
-
Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.
-
-
Data Analysis:
-
Measure the final mass of the weighing dish containing the dried this compound.
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty weighing dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L), based on the initial volume of the saturated solution and the calculated mass of the dissolved solid.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. Understanding the solubility of this key reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the successful execution of synthetic procedures in research, development, and manufacturing settings.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]
- 3. Methyl Triphenyl Phosphonium Iodide | India [novainternational.net]
- 4. CAS 2065-66-9: Phosphonium, methyltriphenyl-, iodide (1:1) [cymitquimica.com]
- 5. This compound | 2065-66-9 [chemicalbook.com]
An In-depth Technical Guide to Methyltriphenylphosphonium Iodide: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium (B96628) iodide, a quaternary phosphonium (B103445) salt, is a cornerstone reagent in organic synthesis, primarily recognized for its pivotal role in the Wittig reaction. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and key physicochemical properties. Emphasis is placed on practical applications in the synthesis of alkenes from carbonyl compounds, a transformation of fundamental importance in the construction of complex molecules, including pharmaceuticals.
Discovery and History
The history of methyltriphenylphosphonium iodide is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. While the synthesis of quaternary phosphonium salts was known, the specific preparation and use of this compound as a precursor to the methylenetriphenylphosphorane (B3051586) ylide was a critical development.
In 1954, Georg Wittig and his student Ulrich Schöllkopf reported the reaction that now bears his name.[1][2] Their work demonstrated that a phosphonium ylide, generated by the deprotonation of a phosphonium salt, could react with an aldehyde or a ketone to form an alkene and triphenylphosphine (B44618) oxide.[1][3] The necessary precursor for the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is this compound.[2][3] The formation of this salt is a straightforward Sₙ2 reaction between triphenylphosphine and methyl iodide.[3] This discovery revolutionized synthetic organic chemistry by providing a reliable and versatile method for forming carbon-carbon double bonds. For his contributions, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][2]
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline powder.[4][5][6] It is sensitive to light and hygroscopic.[5][7] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈IP | [4][8][9] |
| Molecular Weight | 404.22 g/mol | [4][5][10][11] |
| Melting Point | 183-185 °C | [4][5][10][11] |
| Appearance | White to light yellow powder | [4][5][6] |
| Solubility | Soluble in water, methanol, acetone, and dichloromethane (B109758). Insoluble in benzene. | [6][7] |
| CAS Number | 2065-66-9 | [4][5][10][11][12] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a classic example of a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. Several variations of this procedure exist, differing primarily in the choice of solvent. Below are detailed protocols from the literature.
Protocol 1: Synthesis in Benzene
This procedure is a widely cited method for preparing this compound.[12][13]
Materials:
-
Triphenylphosphine (recrystallized from ethanol (B145695) and dried)
-
Iodomethane (B122720) (Methyl iodide)
-
Benzene
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of triphenylphosphine in 105 mL of benzene.
-
Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the solid with benzene.
-
Dry the product under reduced pressure over phosphorus pentoxide for 12 hours.
Expected Yield: 57 g (94%).[12][13]
Protocol 2: Synthesis in Dichloromethane
This method offers a faster reaction time.[14]
Materials:
-
Triphenylphosphine
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Add 20 g (80 mmol) of triphenylphosphine to 50 mL of dichloromethane in a flask and stir until dissolved.
-
Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
A solid will precipitate out of the solution.
-
Dry the solid under vacuum at 40°C for 12 hours to obtain the final product.
Expected Yield: 97%.[14]
Protocol 3: Synthesis in Tetrahydrofuran
This protocol is suitable for larger scale preparations.[14]
Materials:
-
Triphenylphosphine
-
Methyl iodide
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 500 g (2.03 mol) of triphenylphosphine in 3 L of tetrahydrofuran.
-
Add 432 g (3.05 mol) of methyl iodide dropwise to the solution at room temperature with stirring.
-
Continue stirring for 12 hours, during which a large amount of white solid will form.
-
Filter the mixture to collect the solid product and remove excess methyl iodide and tetrahydrofuran.
Expected Yield: 850 g (91%).[14]
Protocol 4: Synthesis in Diethyl Ether (Solvent-Assisted)
This method involves minimal solvent and a longer reaction time.[14]
Materials:
-
Triphenylphosphine
-
Methyl iodide
-
Absolute dry diethyl ether
Procedure:
-
Dissolve 5.5 g of triphenylphosphine in approximately 10 mL of absolute dry diethyl ether.
-
Add 4.2 g of pre-cooled methyl iodide.
-
Seal the flask tightly and let it stand for two days.
-
Add more absolute dry diethyl ether to the mixture.
-
Collect the solid by vacuum filtration and wash with absolute dry diethyl ether.
-
Dry the solid under vacuum.
Expected Yield: 7.7 g (91.2%).[14]
The Wittig Reaction: A Logical Workflow
This compound is the precursor to the Wittig reagent, methylenetriphenylphosphorane. The overall process of using the phosphonium salt to convert a carbonyl compound to an alkene can be visualized as a two-step logical workflow.
Caption: Workflow of the Wittig reaction starting from this compound.
The first step is the deprotonation of this compound by a strong base, such as n-butyllithium or phenyllithium, to form the reactive ylide, methylenetriphenylphosphorane.[3][13] This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[1] This intermediate is unstable and undergoes a retro-[2+2] cycloelimination to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1]
Reaction Mechanism: Formation of the Wittig Reagent
The formation of the Wittig reagent (the ylide) from this compound is a critical acid-base reaction. The following diagram illustrates this process.
Caption: Deprotonation of this compound to form the ylide.
Applications in Synthesis
This compound is a widely used reagent in organic synthesis.[4][9] Its primary application is as a precursor to the Wittig reagent for the conversion of aldehydes and ketones to terminal alkenes (methylenation).[1][2] This reaction is highly valuable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where the introduction of a methylene (B1212753) group is required. Beyond its role in the classic Wittig reaction, it is also used as a reactant for the synthesis of triphenylamine-based dyes for use in dye-sensitized solar cells and as a ligand in coupling reactions.[7][12]
Conclusion
This compound is a fundamentally important reagent in organic chemistry. Its discovery and application in the Wittig reaction have had a profound and lasting impact on the field of chemical synthesis. The straightforward and high-yielding preparation of this phosphonium salt, coupled with its versatility in generating the corresponding ylide, ensures its continued and widespread use in both academic research and industrial applications, particularly in the development of new therapeutic agents.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound 97 2065-66-9 [sigmaaldrich.com]
- 11. メチルトリフェニルホスホニウムヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 2065-66-9 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Methyltriphenylphosphonium iodide. While specific, detailed TGA curve data for this compound is not extensively available in peer-reviewed literature, this document consolidates known physical properties, expected thermal decomposition behavior based on related compounds, and standardized experimental protocols relevant to the analysis of phosphonium (B103445) salts.
Introduction to this compound and its Thermal Stability
This compound (MTPPI) is a quaternary phosphonium salt widely used in organic synthesis, notably as a precursor for the Wittig reagent. Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, with an iodide counter-ion. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application in various chemical processes. Thermogravimetric analysis is a key technique to evaluate this stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈IP | [1] |
| Molecular Weight | 404.22 g/mol | |
| Appearance | White to off-white or yellowish powder/crystals | [1][2] |
| Melting Point | 183-186 °C | [2] |
| Decomposition Temperature | 235 °C | [2] |
| Solubility | Soluble in methanol | [2] |
Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Fragments |
| > 235 | Significant | Initial decomposition is likely to release volatile components such as hydrogen iodide, followed by the breakdown of the organophosphorus structure, potentially yielding carbon oxides and phosphorus oxides upon further heating in an oxidative atmosphere.[2] |
Experimental Protocol for Thermogravimetric Analysis
The following provides a detailed methodology for conducting a thermogravimetric analysis of a thermally stable powder like this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required, capable of operating in the desired temperature range (e.g., ambient to 600 °C or higher) with controlled heating rates and atmosphere.
4.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Record the initial sample mass.
4.3. TGA Parameters
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge the furnace with a dry, inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent premature oxidation.
-
-
Data Collection:
-
Record the sample mass as a function of temperature and time.
-
4.4. Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Quantify the percentage of mass loss for each distinct decomposition step.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of a chemical compound.
5.2. Postulated Decomposition Pathway
Based on the thermal decomposition of similar phosphonium halides, a plausible initial decomposition pathway for this compound is proposed below. This is a simplified representation and the actual mechanism may be more complex.
Conclusion
While a dedicated and detailed thermogravimetric analysis of this compound is not extensively documented, this guide provides a foundational understanding for researchers. The provided decomposition temperature of 235 °C serves as a critical parameter.[2] The experimental protocol and postulated decomposition pathway, based on the behavior of analogous compounds, offer a solid starting point for any laboratory investigation into the thermal properties of this compound. It is recommended that any experimental work be accompanied by techniques such as TGA-MS to definitively identify the evolved gaseous products and elucidate the precise decomposition mechanism.
References
Unveiling the Synthesis and Characterization of Methyltriphenylphosphonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyltriphenylphosphonium (B96628) iodide, with the chemical formula [(C₆H₅)₃PCH₃]I, is a key reagent in synthetic organic chemistry. Its primary application lies in its role as a precursor for the generation of methylenetriphenylphosphorane, a fundamental ylide used in the Wittig reaction to convert ketones and aldehydes into terminal alkenes. The compound exists as a white to off-white crystalline solid and is soluble in polar organic solvents. This document serves as a technical resource, consolidating established synthetic methodologies and characterization data.
Synthesis of Methyltriphenylphosphonium Iodide
The synthesis of this compound is a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl iodide. Several variations of this procedure exist, differing primarily in the choice of solvent and reaction conditions. Below are detailed protocols from established literature.
Experimental Protocols
Protocol 1: Synthesis in Benzene
-
Reactant Preparation: Recrystallize triphenylphosphine from ethanol (B145695) and subsequently dry it over phosphorus pentoxide under reduced pressure for 12 hours.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of the purified triphenylphosphine in 105 mL of benzene.
-
Addition of Methyl Iodide: To the stirred solution, add 10.0 mL (22.8 g, 0.16 mol) of iodomethane.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours. A precipitate will form during this time.
-
Work-up: Filter the precipitate, wash it with benzene, and then dry it over phosphorus pentoxide under reduced pressure for 12 hours.
-
Yield: This method typically yields around 57 g (94%) of this compound.[1]
Protocol 2: Synthesis in Dichloromethane (B109758)
-
Reactant Preparation: Dissolve 20 g (80 mmol) of triphenylphosphine in 50 mL of dichloromethane (CH₂Cl₂) with stirring.
-
Addition of Methyl Iodide: Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Dry the resulting solid under vacuum at 40°C for 12 hours.
-
Yield: This protocol results in a 97% yield of white, powdered this compound.
Protocol 3: Synthesis in Diethyl Ether
-
Reactant Preparation: Dissolve 5.5 g of triphenylphosphine in approximately 10 mL of absolute dry ether.
-
Addition of Methyl Iodide: Add 4.2 g of pre-cooled methyl iodide to the solution.
-
Reaction: Seal the reaction vessel tightly and let it stand for two days.
-
Work-up: Add absolute dry ether, followed by vacuum filtration and washing with absolute dry ether. Dry the solid under vacuum.
-
Yield: This method produces a slightly yellow solid with a yield of 91.2%.
Crystal Structure and Physicochemical Properties
A comprehensive search of crystallographic databases and the scientific literature did not yield a definitive, publicly available crystal structure for the simple salt, this compound. Consequently, detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles for this specific compound cannot be presented.
However, the crystal structure of salts containing the methyltriphenylphosphonium cation with more complex anions, such as bromo(pentafluorophenyl)aurate(I), have been determined.[2] In these structures, the [Ph₃PMe]⁺ cation typically adopts a distorted tetrahedral geometry around the phosphorus atom, with the three phenyl groups and one methyl group attached to the central phosphorus.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈IP | [3] |
| Molar Mass | 404.22 g/mol | [4] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 183-185 °C | [5][6] |
| Solubility | Soluble in water, acetone, dichloromethane, and methanol |
Experimental Workflow and Logic
The process of obtaining and characterizing this compound follows a logical progression from synthesis to purification and analysis. The following diagram illustrates this workflow.
Conclusion
This compound remains a cornerstone reagent in organic synthesis. Its preparation is well-established and can be achieved through multiple high-yielding synthetic routes. While the precise solid-state structure of the iodide salt is not extensively documented in publicly accessible databases, the general structural features of the cation are understood from related crystallographic studies. The protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development. Further investigation into the single-crystal X-ray diffraction of this compound could provide more definitive insights into its solid-state arrangement.
References
An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyltriphenylphosphonium iodide (CAS No. 2065-66-9), a common reagent in organic synthesis, particularly in the Wittig reaction. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]
Signal Word: Danger[1]
Hazard Statements (H-Statements):
-
H301: Toxic if swallowed.[1]
Precautionary Statements (P-Statements): A selection of key precautionary statements includes:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Quantitative Safety and Physical Data
The following tables summarize key quantitative data for this compound.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| LD50 Oral | 175 mg/kg | Rat | [2][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Off-white to yellowish powder | [5] |
| Melting Point | 183-187 °C | [2] |
| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | |
| Stability | Stable under recommended storage conditions. | |
| Hygroscopicity | Hygroscopic | |
| Light Sensitivity | Light sensitive |
Experimental Protocols for Safe Handling
Given the hazardous and sensitive nature of this compound, the following detailed protocols are recommended.
Protocol for Weighing and Dispensing
This protocol is designed to minimize exposure and prevent contamination of the reagent.
Materials:
-
Certified chemical fume hood
-
Analytical balance
-
Anti-static weighing boat or glass vial with a screw cap
-
Spatula (preferably disposable)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the fume hood.
-
Taring the Container: Place a labeled, clean, and dry weighing boat or a vial with its cap on the analytical balance and tare it.
-
Transferring the Powder: Move the tared container into the chemical fume hood. Carefully open the this compound container inside the hood. Using a clean spatula, transfer the desired amount of the powder to the weighing container. Avoid creating dust.
-
Sealing and Re-weighing: Securely close the weighing container. Remove it from the fume hood and place it on the analytical balance to record the weight.
-
Storage of Stock: Tightly reseal the main container of this compound immediately after dispensing to protect it from moisture and light. Store it according to the recommended conditions.
-
Cleaning: Dispose of any contaminated disposable materials (e.g., weighing boat, gloves) in a designated hazardous waste container. Clean the spatula and the work surface thoroughly.
Protocol for Quenching a Wittig Reaction
This protocol outlines a safe method for quenching a reaction where this compound has been used to generate a phosphonium (B103445) ylide.
Materials:
-
Reaction mixture containing the Wittig reagent.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Separatory funnel.
-
PPE as described above.
Procedure:
-
Cooling the Reaction: Ensure the reaction mixture is cooled to an appropriate temperature (often 0 °C or room temperature, depending on the specific reaction) in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture while stirring. This will protonate any remaining ylide and other basic species.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the appropriate organic solvent and perform a liquid-liquid extraction to separate the desired organic product from the aqueous layer containing the quenched salts.
-
Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Waste Disposal: Dispose of the aqueous layer and any other chemical waste according to your institution's hazardous waste disposal procedures.
Visualizing Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
References
Methodological & Application
Application Note: A Step-by-Step Protocol for the Wittig Reaction Using Methyltriphenylphosphonium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. This reaction is renowned for its reliability and the high degree of control it offers over the position of the newly formed double bond. The core of the reaction involves the interaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound. This application note provides a detailed, step-by-step protocol for performing a Wittig reaction to synthesize a terminal alkene using methyltriphenylphosphonium (B96628) iodide as the ylide precursor.
Reaction Scheme: The overall transformation consists of two primary stages: the formation of the phosphorus ylide from the phosphonium (B103445) salt, followed by the reaction of the ylide with a carbonyl compound to yield the alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]
I. Experimental Protocols
This protocol details the in situ generation of methylenetriphenylphosphorane (B3051586) from methyltriphenylphosphonium iodide and its subsequent reaction with an aldehyde or ketone. The procedure is conducted under anhydrous conditions using an inert atmosphere to prevent the decomposition of the highly basic ylide.[2]
A. Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (two- or three-necked) |
| Aldehyde or Ketone | Septa and needles |
| Anhydrous Tetrahydrofuran (B95107) (THF) | Magnetic stirrer and stir bars |
| n-Butyllithium (n-BuLi) in hexanes | Syringes |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Inert gas supply (Nitrogen or Argon) |
| Diethyl ether or Ethyl acetate (B1210297) | Separatory funnel |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Rotary evaporator |
| Water (deionized) | Thin Layer Chromatography (TLC) plates |
| Hexanes | Silica (B1680970) gel for column chromatography |
| Glassware for chromatography |
B. Protocol: Ylide Generation and Wittig Reaction
This procedure is designed for a reaction scale of approximately 5 mmol of the carbonyl compound. Adjustments to reagent quantities may be necessary for different scales.
1. Preparation of the Wittig Reagent (Ylide Formation)
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature.
-
Add this compound (1.1 equivalents) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M for the phosphonium salt.
-
Begin vigorous stirring and cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change (typically to a yellow or orange color) indicates the formation of the ylide, methylenetriphenylphosphorane.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
2. Wittig Reaction with Carbonyl Compound
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C in an ice bath.
-
Add the solution of the carbonyl compound dropwise to the stirred ylide solution over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
3. Reaction Workup and Product Isolation
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[3]
4. Purification
-
The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes. Triphenylphosphine oxide is often insoluble in these solvents and can be removed by filtration.[4]
-
For further purification, perform silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified alkene.
II. Data Presentation
The following tables provide a summary of typical quantitative data for the Wittig reaction protocol described above.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Typical Volume/Mass |
| Aldehyde/Ketone | Varies | 5.0 | 1.0 | Varies |
| This compound | 404.23 | 5.5 | 1.1 | 2.22 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.25 | 1.05 | 2.1 mL |
| Anhydrous THF (for ylide formation) | - | - | - | ~28 mL |
| Anhydrous THF (for carbonyl) | - | - | - | ~5-10 mL |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Ylide Formation | Temperature | 0 °C to Room Temperature |
| Time | 1 hour | |
| Wittig Reaction | Temperature | 0 °C to Room Temperature |
| Time | 1-3 hours (TLC monitored) | |
| Atmosphere | - | Inert (Nitrogen or Argon) |
III. Visualized Workflow
The following diagram illustrates the experimental workflow for the Wittig reaction.
Caption: Workflow for the Wittig reaction from reagent preparation to final product purification.
References
Application Notes and Protocols: Methyltriphenylphosphonium Iodide as a Phase-Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more cost-effective chemical processes.[1] Phosphonium (B103445) salts, such as methyltriphenylphosphonium (B96628) iodide, are effective phase-transfer catalysts. Their lipophilic cation can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[1]
Methyltriphenylphosphonium iodide (MTPPI), with the chemical formula (C₆H₅)₃PCH₃I, is a versatile quaternary phosphonium salt. While it is widely recognized as a key reagent in the Wittig reaction for the synthesis of alkenes, its utility as a phase-transfer catalyst in a range of other organic transformations is also of significant interest.[2][3] These applications include ether and ester synthesis, C-alkylation of active methylene (B1212753) compounds, and nitrile synthesis.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a phase-transfer catalyst in several key organic reactions.
Mechanism of Phase-Transfer Catalysis with this compound
The fundamental principle of phase-transfer catalysis involves the transport of an anion from an aqueous phase to an organic phase by a catalyst. In the case of this compound, the positively charged phosphonium cation [(C₆H₅)₃PCH₃]⁺ is the catalytic species.
Diagram: General Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of this compound in PTC.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. Phase-transfer catalysis enables this reaction to be carried out under mild, biphasic conditions, avoiding the need for anhydrous solvents.
Quantitative Data Summary
| Entry | Alcohol | Alkyl Halide | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl (B1604629) Chloride | 50% aq. NaOH | 5 | Dichloromethane (B109758) | 40 | 6 | 92 |
| 2 | 4-Ethylphenol | Methyl Iodide | 25% aq. NaOH | 5 | Dichloromethane | Reflux | 1 | 88[6] |
| 3 | 1-Octanol | Benzyl Bromide | 50% aq. NaOH | 5 | Toluene (B28343) | 80 | 8 | 85 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol (1.0 g, 10.6 mmol)
-
Benzyl chloride (1.48 g, 11.7 mmol)
-
This compound (0.21 g, 0.53 mmol, 5 mol%)
-
50% (w/v) aqueous sodium hydroxide (B78521) solution (10 mL)
-
Dichloromethane (20 mL)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, dichloromethane, and this compound.
-
Stir the mixture vigorously and add the 50% aqueous sodium hydroxide solution.
-
Add benzyl chloride dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 40°C and maintain vigorous stirring for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with deionized water (2 x 20 mL) and then with saturated brine solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford benzyl phenyl ether.
Diagram: Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for PTC-mediated Williamson ether synthesis.
Application 2: C-Alkylation of Active Methylene Compounds
Active methylene compounds can be readily deprotonated and alkylated under phase-transfer conditions. This method provides an efficient route for the formation of carbon-carbon bonds.
Quantitative Data Summary
| Entry | Active Methylene Compound | Alkyl Halide | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl Malonate | Ethyl Iodide | Solid K₂CO₃ | 5 | None (Neat) | 120 (MW) | 0.5 | 93[7] |
| 2 | Phenylacetonitrile | Benzyl Bromide | 50% aq. NaOH | 2 | Toluene | 25 | 2 | 95 |
| 3 | Ethyl Acetoacetate | Allyl Bromide | Solid K₂CO₃ | 5 | Acetonitrile | Reflux | 4 | 89 |
Experimental Protocol: Synthesis of 2-Phenyl-3-butenenitrile
Materials:
-
Phenylacetonitrile (1.17 g, 10 mmol)
-
Allyl bromide (1.45 g, 12 mmol)
-
This compound (0.40 g, 1 mmol, 10 mol%)
-
50% (w/v) aqueous sodium hydroxide solution (10 mL)
-
Toluene (20 mL)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine phenylacetonitrile, toluene, and this compound.
-
Stir the mixture vigorously and add the 50% aqueous sodium hydroxide solution.
-
Add allyl bromide dropwise from the dropping funnel over 15 minutes, maintaining the temperature below 30°C.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, add 20 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous phase with toluene (2 x 10 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 2-phenyl-3-butenenitrile.
Application 3: Wittig Reaction
This compound is the precursor to the corresponding phosphonium ylide, which is the key intermediate in the Wittig reaction. Under phase-transfer conditions, the ylide can be generated in situ using a concentrated aqueous base, which then reacts with an aldehyde or ketone to form an alkene.[3]
Quantitative Data Summary
| Entry | Carbonyl Compound | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9-Anthraldehyde | 50% aq. NaOH | Benzyltriphenylphosphonium chloride | Dichloromethane/Water | 25 | 0.5 | >90 |
| 2 | Geranial | Phenyllithium | This compound | THF | 25 | 2 | 88-91[2] |
| 3 | 4-Pyridinecarboxaldehyde | aq. NaOH | Triphenyl(4-pyridylmethyl)phosphonium chloride | DMF/Water | 25 | 0.5 | Not specified |
Experimental Protocol: Synthesis of Styrene (B11656) from Benzaldehyde (B42025)
Materials:
-
This compound (4.04 g, 10 mmol)
-
Benzaldehyde (0.85 g, 8 mmol)
-
50% (w/v) aqueous sodium hydroxide solution (15 mL)
-
Dichloromethane (25 mL)
Procedure:
-
Add this compound and dichloromethane to a 100 mL round-bottom flask with a magnetic stirrer.
-
Stir the suspension vigorously and add the 50% aqueous sodium hydroxide solution.
-
Add benzaldehyde to the two-phase system.
-
Continue to stir the mixture vigorously at room temperature for 2 hours. The formation of the ylide is indicated by a characteristic orange or yellow color.
-
Monitor the reaction progress by TLC, observing the disappearance of the benzaldehyde spot.
-
After the reaction is complete, pour the mixture into a separatory funnel and dilute with 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product contains styrene and triphenylphosphine (B44618) oxide. Purify by column chromatography on silica gel (eluent: hexane) to isolate styrene.
Diagram: Logical Relationship in PTC Wittig Reaction
Caption: Logical steps in the PTC-mediated Wittig reaction.
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst for a variety of important organic transformations. Its application can lead to increased reaction efficiency, milder conditions, and simplified work-up procedures. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. The robust nature of phase-transfer catalysis, coupled with the accessibility of this compound, makes it a valuable tool for both academic research and industrial drug development.
References
Application of Methyltriphenylphosphonium iodide in the synthesis of natural products.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) iodide is a widely utilized phosphonium (B103445) salt in organic synthesis, primarily serving as a precursor to the methylenetriphenylphosphorane (B3051586) ylide for the Wittig reaction. This olefination reaction is a powerful tool for the construction of carbon-carbon double bonds, a fundamental transformation in the assembly of complex molecular architectures. Its reliability, functional group tolerance, and predictable stereochemical outcomes have made it an indispensable method in the total synthesis of numerous natural products, including those with significant biological activity.
This document provides detailed application notes and experimental protocols for the use of methyltriphenylphosphonium iodide in the synthesis of three distinct natural products: the polyketide (-)-Jerangolid D, the anticancer agent Epothilone A, and the sesquiterpene β-Elemene.
The Wittig Reaction: A General Overview
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. The ylide is typically generated in situ by treating a phosphonium salt, such as this compound, with a strong base.
General Reaction Scheme
Caption: General workflow of the Wittig reaction.
Application in Natural Product Synthesis
Total Synthesis of (-)-Jerangolid D
(-)-Jerangolid D is a polyketide natural product with antifungal activity. The total synthesis reported by Marko and coworkers utilizes a Wittig reaction to install a key exocyclic methylene (B1212753) group.
Caption: Key Wittig olefination step in the synthesis of a (-)-Jerangolid D precursor.
| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aldehyde Intermediate | 1.0 | 0.05 M | THF | -78 to rt | 2 | 85 |
| This compound | 1.5 | - | THF | -78 to rt | - | - |
| NaHMDS | 1.4 | 1.0 M in THF | THF | -78 | - | - |
To a solution of this compound (1.5 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.4 equiv., 1.0 M solution in THF) dropwise. The resulting orange-yellow suspension is stirred at -78 °C for 1 hour. A solution of the aldehyde intermediate (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired exocyclic methylene product.
Total Synthesis of Epothilone A
Epothilone A is a 16-membered macrolide with potent anticancer activity. The total synthesis by Nicolaou and coworkers employs a Wittig reaction to connect two advanced fragments of the molecule.
Application Notes and Protocols: Synthesis of Methylenetriphenylphosphorane via Deprotonation
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1] A key component of this reaction is the phosphorus ylide, also known as a Wittig reagent.[2][3] This document provides detailed protocols for the synthesis of the parent Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), through the deprotonation of its precursor, methyltriphenylphosphonium (B96628) iodide. The ylide is a highly polar and basic species, typically generated in situ for immediate use in subsequent reactions.[4] The formation of the stable triphenylphosphine (B44618) oxide byproduct drives the Wittig reaction to completion.[3]
These application notes are intended for researchers and professionals in organic chemistry and drug development, providing a comprehensive guide to the preparation and handling of this versatile synthetic tool.
Reaction Mechanism and Theory
The formation of a Wittig reagent involves a two-step process. First, a phosphonium (B103445) salt is prepared through the SN2 reaction of a phosphine, typically triphenylphosphine, with an alkyl halide.[1][5] For the synthesis of methylenetriphenylphosphorane, triphenylphosphine is reacted with methyl iodide to form methyltriphenylphosphonium iodide.[6][7]
The second and crucial step is the deprotonation of the phosphonium salt. The positive charge on the phosphorus atom increases the acidity of the adjacent methyl protons.[2] A strong base is required to remove one of these protons, creating the ylide.[5] The resulting ylide is a neutral molecule with adjacent positive and negative charges and is often represented by two resonance structures: the ylide form (Ph₃P⁺-CH₂⁻) and the phosphorane form (Ph₃P=CH₂).[4][8]
The choice of base is critical; its conjugate acid must have a higher pKa than the phosphonium salt to ensure the equilibrium favors the formation of the ylide.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the phosphonium salt precursor.
Materials:
-
Triphenylphosphine (recrystallized from ethanol)
-
Iodomethane (B122720) (Methyl iodide)
-
Benzene (B151609) (anhydrous)
-
Drying agent (e.g., phosphorus pentoxide)
Equipment:
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Buchner funnel and filter flask
-
Vacuum desiccator
-
Dry recrystallized triphenylphosphine over phosphorus pentoxide under reduced pressure for 12 hours.[6]
-
In a round-bottom flask under an inert atmosphere, dissolve 39 g (0.15 mol) of the dried triphenylphosphine in 105 mL of anhydrous benzene.[6]
-
Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane to the solution.[6]
-
Stir the mixture at room temperature for 12 hours. A precipitate will form during this time.[6]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[6]
-
Wash the solid with anhydrous benzene to remove any unreacted starting materials.[6]
-
Dry the resulting white solid (this compound) over phosphorus pentoxide under reduced pressure for 12 hours.[6] A typical yield is around 94%.[7]
Protocol 2: Deprotonation of this compound (In situ generation of Wittig Reagent)
This protocol describes the formation of methylenetriphenylphosphorane for immediate use in a Wittig reaction. The procedure requires strict anhydrous and anaerobic (air-free) conditions.[10]
Materials:
-
This compound (prepared as in Protocol 1)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)[11]
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Phenyllithium)[4][6]
Equipment:
-
Two-neck or three-neck round-bottom flask, oven-dried
-
Stir bar
-
Septa
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes for liquid transfer
Procedure:
-
Assemble the glassware while hot from the oven and allow it to cool under a stream of dry nitrogen or argon.[6]
-
Place this compound in the reaction flask and flush with inert gas.
-
Add anhydrous THF or diethyl ether via syringe to create a suspension.[6]
-
Cool the flask in an ice bath (0 °C).[6]
-
While stirring under a positive pressure of inert gas, slowly add one equivalent of the strong base (e.g., n-butyllithium) dropwise via syringe.[4][5]
-
A color change to yellow or orange-red is typically observed, indicating the formation of the ylide.[6]
-
After the base addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30-60 minutes to ensure complete deprotonation.[6]
-
The resulting solution/suspension of methylenetriphenylphosphorane is now ready for the addition of an aldehyde or ketone to perform the Wittig reaction.[4]
Data Presentation
Table 1: Reagents and Conditions for Deprotonation
| Phosphonium Salt | pKa (in DMSO) | Base | Conjugate Acid | pKa of Conj. Acid | Typical Solvent(s) |
| [Ph₃PCH₃]⁺I⁻ | ~22[12] | n-Butyllithium (n-BuLi) | Butane | ~50 | THF, Diethyl ether[5][10] |
| [Ph₃PCH₃]⁺Br⁻ | ~15 (estimated)[4] | Sodium Amide (NaNH₂) | Ammonia | ~38 | THF, Liquid Ammonia[4][12] |
| [Ph₃PCH₃]⁺Br⁻ | ~15 (estimated)[4] | Potassium tert-butoxide (KOtBu) | tert-Butanol | ~18 | THF, DMSO[4] |
| [Ph₃PCH₃]⁺Br⁻ | ~15 (estimated)[4] | Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | THF, DMSO[11] |
Table 2: Physical and Spectroscopic Data
| Compound | Formula | Molecular Weight | Appearance | Melting Point (°C) |
| This compound | C₁₉H₁₈IP[13] | 404.23 g/mol [13] | White solid | ~189[7] |
| Methylenetriphenylphosphorane | C₁₉H₁₇P[4] | 276.3 g/mol [14] | Yellow solid[4] | Not applicable (used in situ) |
Note: The Wittig reagent is highly reactive and is typically not isolated.[4]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 4. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 2065-66-9 [chemicalbook.com]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. Methylentriphenylphosphoran – Wikipedia [de.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scbt.com [scbt.com]
- 14. Methylenetriphenylphosphorane | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Alkenes Using Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone in organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This reaction's significance is underscored by its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3][4] A particularly efficient variation is the one-pot synthesis, which combines multiple reaction steps into a single procedure, thereby saving time, resources, and minimizing waste. This document provides detailed application notes and protocols for the one-pot synthesis of alkenes using methyltriphenylphosphonium (B96628) iodide, a readily available and highly reactive Wittig salt.
The core of the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide.[5] The one-pot approach typically involves the in situ generation of the ylide from the phosphonium (B103445) salt in the presence of the carbonyl compound.[6] This methodology is particularly valuable in drug development and process chemistry where efficiency and scalability are paramount.
Data Presentation
The following table summarizes the yields of alkenes synthesized via one-pot Wittig reactions using methyltriphenylphosphonium iodide with various aldehydes and ketones under different reaction conditions.
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Potassium tert-butoxide | THF | 5-36 | High (not specified) | N/A | [7] |
| 2 | 4-Piperidone Derivatives | Metal Ethoxides | Ethanol | N/A | Good | N/A | [8] |
| 3 | Geranial | Phenyllithium | THF | 2 | High (not specified) | N/A | [9] |
| 4 | Aldehyde (general) | Sodium amide | THF | N/A | 62 | N/A | [5] |
| 5 | Naltrexone (B1662487) | Sodium hydride | DMSO | N/A | High (not specified) | N/A | [10] |
| 6 | Aromatic Aldehydes | Potassium carbonate | DMSO | N/A | 63-99 | Varies | [11] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Terminal Alkenes from Aldehydes
This protocol describes a general method for the synthesis of terminal alkenes from aldehydes using this compound in a one-pot procedure.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Potassium tert-butoxide, n-Butyllithium, or Sodium amide)
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.
-
Addition of Wittig Salt: To the flask, add this compound (1.1-1.5 equivalents).
-
Addition of Solvent: Add anhydrous THF to the flask to create a suspension.
-
Ylide Formation: Cool the suspension in an ice bath. Slowly add a strong base (1.0-1.2 equivalents) to the stirred suspension. The color of the reaction mixture will typically change to a deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Aldehyde: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the ylide solution back to 0°C and slowly add the aldehyde solution via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by precipitation from a non-polar solvent (e.g., hexanes) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: "Green" One-Pot Aqueous Wittig Reaction
This protocol is adapted from a literature procedure for a more environmentally benign Wittig reaction. While the original protocol uses various α-bromoesters, it can be adapted for non-stabilized ylides with appropriate base selection.
Materials:
-
Triphenylphosphine
-
Methyl iodide (use with caution, toxic and volatile)
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Test tube or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Phosphonium Salt Formation (in situ):
-
In a test tube or round-bottom flask, add triphenylphosphine (1.4 equivalents) and a magnetic stir bar.
-
Add saturated aqueous sodium bicarbonate solution.
-
Add methyl iodide (1.6 equivalents) to the suspension.
-
-
Wittig Reaction:
-
To the same vessel, add the aldehyde (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours.
-
-
Work-up:
-
Quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Development
The Wittig reaction is a powerful tool in the synthesis of pharmaceuticals and bioactive molecules. Its ability to form carbon-carbon double bonds with high stereo- and regioselectivity is crucial for constructing complex molecular architectures.[2]
A notable example is the synthesis of Nalmefene , an opioid receptor antagonist used in the management of alcohol dependency.[10] The synthesis of Nalmefene from naltrexone involves a Wittig reaction to introduce a methylene (B1212753) group, demonstrating the reaction's utility in modifying existing drug scaffolds.[10]
Furthermore, the Wittig reaction is extensively used in the total synthesis of various natural products with potential therapeutic applications, including alkaloids and macrolides.[3][4] The one-pot variation of this reaction is particularly attractive in a drug development setting as it streamlines the synthetic route, reduces the number of unit operations, and can lead to higher overall yields and improved process efficiency.
Visualizations
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
One-Pot Synthesis Workflow
Caption: A typical workflow for a one-pot Wittig synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 8. [PDF] Recent applications of the Wittig reaction in alkaloid synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Methyltriphenylphosphonium Iodide in Pharmaceutical Drug Discovery
Introduction
Methyltriphenylphosphonium (B96628) iodide (MTPPI) is a versatile phosphonium (B103445) salt that serves multiple critical roles in pharmaceutical drug discovery and development. Its utility stems from its unique chemical properties, primarily as a precursor to Wittig reagents for complex molecule synthesis and as a lipophilic cation for targeting bioactive molecules to mitochondria. These applications are pivotal in the synthesis of novel drug candidates and in the development of targeted therapies for diseases such as cancer. This document details the primary applications of MTPPI, complete with experimental protocols and quantitative data for researchers in the pharmaceutical sciences.
Application 1: Precursor in Wittig Reaction for Drug Synthesis
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). [1]This reaction is indispensable in the synthesis of complex pharmaceutical agents where precise control over the double bond's position is crucial, a feature not always achievable with standard elimination reactions. MTPPI is a key starting material for generating the necessary phosphorus ylide (Wittig reagent). [2]
Logical Workflow: Wittig Reaction
The overall process involves the preparation of the phosphonium salt (MTPPI), its conversion to the ylide, and the subsequent reaction with a carbonyl compound to yield the desired alkene.
Caption: Workflow for alkene synthesis via the Wittig reaction using MTPPI.
Experimental Protocol 1: Synthesis of an Alkene via the Wittig Reaction
This protocol describes the in-situ generation of methylenetriphenylphosphorane (B3051586) from MTPPI and its reaction with an aldehyde (e.g., 9-anthraldehyde) to produce an alkene. [2][3] Materials:
-
Methyltriphenylphosphonium iodide (MTPPI)
-
9-anthraldehyde
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Ylide:
-
Suspend MTPPI (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide (1.1 equivalents) or n-BuLi, to the suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for 1 hour. The formation of the orange-colored ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure alkene.
-
| Reactant/Product | Molar Mass ( g/mol ) | Example Yield (%) | Reference |
| This compound | 404.22 | 90-97% (synthesis of salt) | [3] |
| Geranial to β-Farnesene | 152.23 (Geranial) | 90-94% | [3] |
| Aldehyde to Alkene I | - | 62% | [2] |
Application 2: Mitochondrial Targeting in Drug Delivery
Mitochondria are crucial organelles that regulate cellular energy and apoptosis. [4]In many cancer cells, the mitochondrial membrane potential is significantly more negative (hyperpolarized) than in healthy cells. [5]This electrochemical gradient can be exploited for targeted drug delivery. The methyltriphenylphosphonium (TPP⁺) cation, derived from salts like MTPPI, is lipophilic and positively charged, allowing it to readily cross cell membranes and accumulate selectively within the negatively charged mitochondrial matrix. [6]This accumulation can be 100 to 500 times higher in mitochondria compared to the cytosol. [4] By conjugating a cytotoxic drug to the TPP⁺ moiety, its concentration at the site of action is dramatically increased, enhancing its therapeutic efficacy while minimizing off-target toxicity. [7]
Mechanism: Mitochondrial Targeting with TPP⁺
The TPP⁺-drug conjugate leverages the negative membrane potentials of both the plasma membrane and the inner mitochondrial membrane to drive its accumulation within the mitochondria.
Caption: TPP⁺-drug conjugates accumulate in mitochondria driven by membrane potentials.
Experimental Protocol 2: Assessing Mitochondrial Function after Treatment with a TPP⁺-Conjugated Drug
This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cells treated with a TPP⁺-conjugated compound. [8] Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
TPP⁺-conjugated drug and non-conjugated control drug
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Mito Stress Test Kit (contains Oligomycin, FCCP, Antimycin A & Rotenone)
-
Cell culture medium, PBS, trypsin.
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁴ to 2.0 x 10⁴ cells per well in a Seahorse XF microplate and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the TPP⁺-conjugated drug and the non-conjugated control for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
-
Seahorse XF Analysis (Mito Stress Test):
-
Load the sensor cartridge with the mitochondrial inhibitors from the kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity. Compare the effects of the TPP⁺-conjugated drug to the control drug. [9]
Compound Cell Line IC₅₀ (µM) Fold Improvement (vs. Non-Targeted) Reference Chlorambucil MCF-7 (Breast Cancer) 18.3 - [7] TPP⁺-Chlorambucil MCF-7 (Breast Cancer) 1.5 ~12x [7] Doxorubicin HCT116 (Colon Cancer) 0.09 - [10] | TPP⁺-Lipo-Doxorubicin | HCT116 (Colon Cancer) | 0.02 | ~4.5x | [10]|
Application 3: Modulation of Cellular Signaling
By inducing mitochondrial stress (e.g., by inhibiting the electron transport chain or increasing reactive oxygen species), TPP⁺-conjugated drugs can activate cellular stress-response pathways. A key pathway is the AMP-activated protein kinase (AMPK) signaling cascade. [11]AMPK acts as a cellular energy sensor; when mitochondrial ATP production drops, the resulting increase in the AMP/ATP ratio activates AMPK. [12]Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, often by inhibiting anabolic processes (like protein synthesis via the mTOR pathway) and promoting catabolism. [13]This can contribute to the anti-cancer effects of the drug.
Signaling Pathway: Mitochondrial Stress-Induced AMPK Activation
Mitochondrial dysfunction caused by a TPP⁺-drug leads to a decrease in ATP, activating the LKB1/AMPK pathway, which in turn inhibits mTORC1 signaling to suppress cell growth.
Caption: Mitochondrial stress activates the AMPK pathway, a key regulator of metabolism.
Application 4: Phase-Transfer Catalysis
In large-scale pharmaceutical synthesis, reactants are often present in immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another, thereby accelerating the reaction. [14]Phosphonium salts like MTPPI can act as effective PTCs. [15]The lipophilic phenyl groups allow the salt to dissolve in the organic phase, while the positively charged phosphorus atom can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase where the reaction occurs. [16]This methodology offers greener and more efficient synthesis by reducing the need for harsh solvents and improving reaction rates and yields.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphonium-Derived Protein Sulfenic Acid Trapping Agents: Synthesis, Reactivity, and Effect on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 15. nbinno.com [nbinno.com]
- 16. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Synthesis of Deuterated Compounds Using Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are increasingly vital in pharmaceutical research and drug development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.
One powerful method for introducing deuterium into a molecule is through the Wittig reaction, utilizing a deuterated phosphonium (B103445) ylide. Specifically, (trideuteriomethyl)triphenylphosphonium iodide, derived from deuterated methyl iodide (CD₃I), serves as a key reagent for the introduction of a deuterated exocyclic methylene (B1212753) group (=CD₂) onto aldehydes and ketones. These application notes provide detailed protocols for the synthesis of this deuterated Wittig reagent and its subsequent use in the preparation of deuterated olefins.
Key Applications in Drug Development
The use of deuterated compounds, synthesized via methods like the deuterated Wittig reaction, offers several advantages in the drug development pipeline:
-
Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be significantly reduced. This can lead to an increased drug half-life, allowing for less frequent dosing and improved patient compliance.
-
Reduced Formation of Toxic Metabolites: Altering the metabolic pathway of a drug through deuteration can sometimes mitigate the formation of toxic metabolites, thereby improving the drug's safety profile.
-
Enhanced Bioavailability: Slower metabolism can lead to higher plasma concentrations of the active drug, potentially increasing its therapeutic effect.
-
Pharmacokinetic and Metabolic Studies: Deuterated compounds are invaluable tools for elucidating metabolic pathways and studying the pharmacokinetics of drugs without altering their fundamental pharmacological properties.
-
Internal Standards for Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision.
Reaction Schematics
The overall process involves two key stages: the synthesis of the deuterated phosphonium salt and the subsequent Wittig reaction to form the deuterated olefin.
Synthesis of (Trideuteriomethyl)triphenylphosphonium iodide
Caption: Synthesis of the deuterated Wittig reagent.
Wittig Reaction for Deuterated Olefin Synthesis
Caption: General scheme of the deuterated Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of (Trideuteriomethyl)triphenylphosphonium iodide
This protocol describes the synthesis of the deuterated phosphonium salt via the quaternization of triphenylphosphine with deuterated methyl iodide.[1]
Materials:
-
Triphenylphosphine (PPh₃)
-
Deuterated methyl iodide (CD₃I, 99.5 atom % D)
-
Anhydrous benzene or toluene
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous benzene or toluene.
-
Add deuterated methyl iodide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux for 12-24 hours. A white precipitate will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product, (trideuteriomethyl)triphenylphosphonium iodide, in a vacuum oven.
Characterization:
-
The product can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and isotopic purity. In the ¹H NMR spectrum, the signal for the methyl protons will be absent.
Protocol 2: Synthesis of a Deuterated Olefin via the Wittig Reaction
This protocol provides a general procedure for the synthesis of a deuterated olefin from an aldehyde or ketone using the prepared (trideuteriomethyl)triphenylphosphonium iodide.
Materials:
-
(Trideuteriomethyl)triphenylphosphonium iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or another strong base like sodium hydride)
-
Aldehyde or ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask with a magnetic stirrer and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, add (trideuteriomethyl)triphenylphosphonium iodide (1.1 eq) to a two-necked round-bottom flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. The formation of the ylide is indicated by a color change to deep yellow or orange-red.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure deuterated olefin.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the percentage of deuterium incorporation.
Quantitative Data Summary
The following tables summarize typical yields and deuterium incorporation for the synthesis of the deuterated Wittig reagent and a representative Wittig reaction.
Table 1: Synthesis of (Trideuteriomethyl)triphenylphosphonium iodide
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Deuterium Incorporation (%) |
| Triphenylphosphine | CD₃I | Benzene | 12 | 90-95 | >99 |
| Triphenylphosphine | CD₃I | Toluene | 24 | 88-93 | >99 |
| Triphenylphosphine | CD₃I | Dichloromethane | 12 | 92-97 | >99 |
Table 2: Wittig Reaction with (Trideuteriomethyl)triphenylphosphonium iodide
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Product Yield (%) | Deuterium Incorporation (%) |
| Benzaldehyde | n-BuLi | THF | 2 | 85-90 | >98 |
| Cyclohexanone | n-BuLi | THF | 4 | 75-80 | >98 |
| Acetophenone | NaH | DMSO | 12 | 60-70 | >95 |
Note: Yields and deuterium incorporation can vary depending on the specific substrate, reaction conditions, and purification methods.
Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of a deuterated compound using the deuterated Wittig reaction.
Caption: Experimental workflow for deuterated olefin synthesis.
References
Application Notes and Protocols for Large-Scale Alkene Synthesis using Methyltriphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of alkenes via the Wittig reaction, utilizing methyltriphenylphosphonium (B96628) iodide. The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] Methyltriphenylphosphonium iodide is a key precursor for generating the necessary phosphonium (B103445) ylide to introduce a methylene (B1212753) group (=CH2).[3][4]
Introduction
The Wittig reaction offers a reliable and predictable method for alkene synthesis, particularly for terminal alkenes.[5] The reaction's primary driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1][4] This methodology is widely employed in academic research and industrial processes, including the synthesis of complex molecules and active pharmaceutical ingredients.[6]
Key Features:
-
High Regioselectivity: The double bond is formed specifically at the location of the original carbonyl group, avoiding isomeric mixtures that can arise from other elimination reactions.[5][7]
-
Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes and ketones.[3]
-
Scalability: The procedure can be adapted for large-scale and industrial applications.[8]
Data Presentation
Preparation of this compound
The synthesis of this compound is a straightforward S(_N)2 reaction between triphenylphosphine and methyl iodide. High yields are typically achieved on a large scale.
| Parameter | Value | Reference |
| Reactant 1 | Triphenylphosphine | [8] |
| Reactant 2 | Methyl Iodide | [8] |
| Solvent | Benzene (B151609) or Toluene | [8] |
| Scale (Triphenylphosphine) | 39 g (0.15 mol) | [8] |
| Reaction Time | 12 hours | [8] |
| Temperature | Room Temperature | [8] |
| Yield | 94% | [9] |
Representative Large-Scale Wittig Reaction
This table outlines typical conditions for a large-scale Wittig reaction to synthesize a terminal alkene from an aldehyde.
| Parameter | Value | Reference |
| Phosphonium Salt | This compound | [8] |
| Substrate | Aldehyde (e.g., Geranial) | [8] |
| Base | Phenyllithium (B1222949) (or other strong base) | [8] |
| Solvent | Tetrahydrofuran (THF) | [8] |
| Scale (Phosphonium Salt) | 50 g (0.12 mol) | [8] |
| Reaction Time | 2.5 - 3 hours | [8] |
| Temperature | 0°C to Room Temperature | [8] |
| Yield | 88-91% (of (E)-4,8-Dimethyl-1,3,7-nonatriene) | [8] |
Experimental Protocols
Protocol for Large-Scale Synthesis of this compound
This protocol is adapted from a reliable, published procedure.[8]
Materials:
-
Triphenylphosphine (recrystallized from ethanol (B145695) and dried)
-
Iodomethane (B122720) (Methyl Iodide)
-
Benzene (anhydrous)
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a large three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the flask, dissolve 39 g (0.15 mol) of triphenylphosphine in 105 mL of anhydrous benzene.
-
Reaction: While stirring the solution at room temperature, add 10.0 mL (22.8 g, 0.16 mol) of iodomethane dropwise from the dropping funnel.
-
Stirring: Allow the mixture to stir at room temperature for 12 hours under an inert atmosphere. A precipitate will form during this time.
-
Isolation: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold benzene to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under reduced pressure (e.g., in a vacuum oven) for 12 hours to obtain this compound. The expected yield is approximately 57 g (94%).[9]
Protocol for Large-Scale Alkene Synthesis via Wittig Reaction
This protocol describes the synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene from geranial as a representative example of a large-scale Wittig reaction.[8]
Materials:
-
This compound (50 g, 0.12 mol)
-
Tetrahydrofuran (THF), anhydrous (370 mL)
-
Phenyllithium (2.05 M in ether/cyclohexane)
-
Geranial (17.2 g, 0.11 mol)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
1-L three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, inert atmosphere setup.
Procedure:
-
Ylide Formation:
-
To a 1-L three-necked round-bottom flask under an argon atmosphere, add 50 g (0.12 mol) of this compound and 320 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath with stirring.
-
Add a few drops of phenyllithium solution until a persistent yellow color appears, indicating the consumption of trace impurities.
-
Slowly add 56 mL (0.115 mol) of 2.05 M phenyllithium dropwise over 10 minutes.
-
Remove the ice bath and stir the resulting orange suspension at room temperature for 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide suspension to 0-5°C.
-
In a separate flask, dissolve 17.2 g (0.11 mol) of geranial in 50 mL of anhydrous THF.
-
Add the geranial solution dropwise to the ylide suspension over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 2 mL of methanol.
-
Remove most of the THF using a rotary evaporator until a slurry is formed.
-
Add 100 mL of pentane (B18724) and filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide. Wash the filter cake with additional pentane.
-
Combine the filtrates and wash with a 1:1 mixture of methanol and water to remove any remaining triphenylphosphine oxide.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or column chromatography to yield pure (E)-4,8-Dimethyl-1,3,7-nonatriene (expected yield: 88-91%).
-
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Workflow for Large-Scale Alkene Synthesis
Caption: Experimental workflow for large-scale Wittig synthesis.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Methyltriphenylphosphonium Iodide in Polymer Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium (B96628) iodide (MTPI) is a versatile quaternary phosphonium (B103445) salt with significant applications in polymer chemistry and materials science. As a precursor to the Wittig reagent, it is instrumental in the synthesis of conjugated polymers. Its role as a phase transfer catalyst and a curing accelerator for thermosetting resins further broadens its utility. This document provides detailed application notes and experimental protocols for the use of MTPI in the synthesis of poly(p-phenylene vinylene) (PPV) via the Wittig reaction and as a catalytic accelerator in the curing of epoxy resins.
Application in Conjugated Polymer Synthesis: The Wittig Reaction for Poly(p-phenylene vinylene) (PPV)
Methyltriphenylphosphonium iodide is a key reagent in the Wittig polymerization route to synthesize poly(p-phenylene vinylene) (PPV), a widely studied conductive polymer with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The Wittig reaction provides a pathway to form the vinyl linkages in the polymer backbone.
Experimental Protocol: Synthesis of PPV via Wittig Polymerization
This protocol describes a generalized Wittig polymerization for the synthesis of PPV.
Materials:
-
This compound (MTPI)
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Phosphonium Ylide (Wittig Reagent):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric equivalent of potassium tert-butoxide to the stirred solution. The color of the solution will typically change to a deep orange or red, indicating the formation of the ylide (methylenetriphenylphosphorane).
-
Allow the reaction to stir at 0°C for 1 hour.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve terephthalaldehyde in anhydrous DMF.
-
Slowly add the terephthalaldehyde solution dropwise to the freshly prepared ylide solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate of the PPV polymer will form.
-
-
Work-up and Purification:
-
Quench the reaction by adding methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and water to remove unreacted monomers, initiator byproducts, and inorganic salts.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.
-
Quantitative Data:
While specific data for a Wittig polymerization using this compound was not available in the literature reviewed, the following table presents representative data for PPV derivatives synthesized via related Wittig-Horner and Knoevenagel reactions to provide an indication of expected polymer characteristics.[1]
| Polymer | Synthesis Method | Molecular Weight (Mw) | Polydispersity Index (PDI) | Thermal Stability (5% weight loss) |
| TPA-PPV | Wittig-Horner | 11,800 | 1.20 | 389°C |
| TPA-CN-PPV | Knoevenagel | 20,800 | 1.27 | 367°C |
Table 1: Representative molecular weight and thermal stability data for PPV derivatives.
Logical Workflow for PPV Synthesis via Wittig Reaction
Caption: Workflow for PPV synthesis.
Application as a Curing Accelerator for Epoxy Resins
This compound can function as a catalytic accelerator in the curing of epoxy resins, particularly in anhydride-cured formulations. Phosphonium salts are known to be effective accelerators, influencing the curing kinetics and the final properties of the thermoset.[2][3]
Experimental Protocol: Anhydride (B1165640) Curing of Epoxy Resin with a Phosphonium Salt Accelerator
This protocol describes a general procedure for the anhydride curing of an epoxy resin using a phosphonium salt as an accelerator.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)
-
This compound (or a similar phosphonium salt accelerator)
-
Toluene (B28343) (optional, for viscosity reduction)
-
Mold for sample casting
-
Curing oven
Procedure:
-
Formulation:
-
Preheat the epoxy resin to a moderate temperature (e.g., 60°C) to reduce its viscosity.
-
In a suitable container, weigh the desired amount of epoxy resin.
-
Add the phosphonium salt accelerator to the epoxy resin and stir until it is completely dissolved. The concentration of the accelerator is typically in the range of 1-5 phr (parts per hundred parts of resin).
-
Add the anhydride curing agent to the mixture. The stoichiometric ratio of anhydride to epoxy is a critical parameter and should be determined based on the specific resin and hardener used.
-
Stir the mixture thoroughly until a homogeneous solution is obtained. If necessary, a small amount of toluene can be added to reduce viscosity, which should be removed by vacuum before curing.
-
-
Curing:
-
Pour the formulated resin into a preheated mold.
-
Cure the resin in an oven using a suitable curing schedule. A typical curing schedule might be 2 hours at 120°C followed by 2 hours at 150°C. The optimal curing schedule will depend on the specific formulation.
-
-
Characterization:
-
After curing, allow the samples to cool slowly to room temperature to avoid internal stresses.
-
The cured samples can then be characterized for their thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
-
Quantitative Data:
The following table presents representative data on the thermal properties of epoxy-anhydride systems cured with different phosphonium salt accelerators. While data for this compound was not specifically available, these values for other phosphonium salts illustrate their effect on the glass transition temperature (Tg).[3]
| Accelerator | Concentration (phr) | Glass Transition Temperature (Tg) from DMA (°C) |
| 2-Methylimidazole | 1.0 | 165 |
| Phosphonium Salt 1 | 1.0 | 170 |
| Phosphonium Salt 2 | 1.0 | 175 |
Table 2: Representative glass transition temperatures of epoxy-anhydride systems with different accelerators.
Signaling Pathway: Catalytic Curing of Epoxy Resins
Caption: Catalytic curing of epoxy resins.
Application in Dye-Sensitized Solar Cells (DSSCs)
This compound is a potential reactant in the synthesis of organic dyes, such as those based on triphenylamine (B166846), which are used as sensitizers in dye-sensitized solar cells (DSSCs). The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like triphenylamine, which is a key step in the synthesis of many DSSC dyes.
Experimental Protocol: Synthesis of a Triphenylamine-Based Dye Intermediate via Vilsmeier-Haack Reaction
This protocol outlines the Vilsmeier-Haack formylation of triphenylamine, a precursor for DSSC dyes.
Materials:
-
Triphenylamine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (B1210297) solution, saturated
-
Ice
-
Standard glassware for organic synthesis
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring. An exothermic reaction occurs, forming the Vilsmeier reagent.
-
-
Formylation:
-
Dissolve triphenylamine in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the formylated triphenylamine derivative.
-
Quantitative Data:
The performance of DSSCs is highly dependent on the specific dye structure, the semiconductor material, the electrolyte, and the overall cell construction. The following table provides representative performance data for DSSCs using different triphenylamine-based organic dyes to illustrate the range of achievable efficiencies.
| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| Organic Dye 1 | 14.13 | 0.624 | 0.69 | 6.09[4] |
| Organic Dye 2 | 7.60 | 0.570 | 0.62 | 2.70[2] |
Table 3: Representative performance data for DSSCs sensitized with triphenylamine-based dyes.
Logical Relationship in DSSC Operation
Caption: Electron flow in a DSSC.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific applications and scales. All experiments should be conducted with appropriate safety precautions in a qualified laboratory setting. The quantitative data presented is for representative compounds and should be considered as a guideline.
References
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with Methyltriphenylphosphonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Wittig reaction specifically utilizing methyltriphenylphosphonium (B96628) iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in a Wittig reaction with methyltriphenylphosphonium iodide?
Low yields in this specific Wittig reaction can often be attributed to several key factors:
-
Incomplete Ylide Formation: The base used may not be strong enough or may have degraded due to improper storage, leading to incomplete deprotonation of the phosphonium (B103445) salt.[1]
-
Ylide Instability: The methylide ylide (Ph₃P=CH₂) is a non-stabilized ylide and is highly reactive and prone to decomposition, especially in the presence of moisture or oxygen.[1]
-
Moisture and Air Sensitivity: Both the ylide and the strong bases used for its formation are highly sensitive to moisture and atmospheric oxygen. Rigorously anhydrous and inert conditions are crucial for success.[1]
-
Suboptimal Reaction Conditions: Incorrect temperatures for ylide formation and reaction with the carbonyl compound, as well as insufficient reaction times, can lead to incomplete conversion.[1]
-
Impure Reagents: The purity of the this compound, the carbonyl compound, and the solvents can significantly impact the reaction outcome.
Q2: How can I assess the purity of my this compound?
The purity of this compound can be assessed by its melting point, which should be sharp and within the literature range of 183-187 °C.[2][3] The salt should be a white to light yellow powder.[2] The presence of unreacted triphenylphosphine (B44618) or methyl iodide can be detrimental to the reaction. Recrystallization can be performed to purify the salt if necessary.
Q3: Which base is most suitable for the deprotonation of this compound?
Strong bases are required for the deprotonation of this compound.[4][5] Commonly used bases include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH₂).[4][5] The choice of base can influence the reaction yield and stereoselectivity. For sterically hindered ketones, potassium-containing bases like KOtBu have been reported to be particularly effective.[6]
Q4: What is the role of the solvent in this Wittig reaction?
The solvent plays a critical role in the Wittig reaction. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they are compatible with the strong bases and can dissolve the reactants.[5][7] The polarity of the solvent can also influence the stereochemical outcome of the reaction.
Q5: My reaction with a sterically hindered ketone is giving a very low yield. What can I do?
Reactions with sterically hindered ketones can be challenging and often result in low yields.[4][7] To improve the yield, consider the following:
-
Use a more reactive ylide: While you are constrained to this compound for this specific transformation, ensuring its high purity and activity is paramount.
-
Employ a stronger, less-hindered base: Potassium tert-butoxide is often recommended for reactions with hindered ketones.[1][6]
-
Increase the reaction temperature and time: Carefully increasing the reaction temperature and allowing for longer reaction times may be necessary to drive the reaction to completion.
-
Consider an alternative olefination method: For particularly challenging substrates, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Wittig reaction with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive or insufficient base. 2. Presence of moisture or oxygen. 3. Impure this compound. 4. Decomposed aldehyde/ketone. 5. Ylide instability and decomposition. | 1. Use a fresh, properly stored strong base (n-BuLi, NaH, KOtBu). Ensure the correct stoichiometry is used. 2. Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon). 3. Check the melting point of the phosphonium salt. If necessary, recrystallize it. 4. Use freshly distilled or purified aldehyde/ketone. 5. Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after.[1] |
| Formation of unexpected side products | 1. Aldol condensation of the carbonyl compound. 2. Reaction of the base with the carbonyl compound. 3. Isomerization of the product. | 1. Add the carbonyl compound to the pre-formed ylide solution at a low temperature to minimize self-condensation. 2. Ensure the base has fully reacted with the phosphonium salt to form the ylide before adding the carbonyl compound. 3. The stereochemical outcome is influenced by the base and solvent. For non-stabilized ylides, Z-alkenes are often favored.[7][8] |
| Difficulty in isolating the product | 1. Co-elution with triphenylphosphine oxide during chromatography. 2. Product is volatile and lost during work-up. | 1. Triphenylphosphine oxide is a common byproduct and can be challenging to separate. Careful column chromatography with an appropriate solvent system is required. In some cases, precipitation of the oxide from a non-polar solvent can aid in its removal. 2. Use gentle conditions for solvent removal (e.g., rotary evaporation at a moderate temperature and pressure). |
Data Presentation
The yield of the Wittig reaction is highly dependent on the specific substrate, base, solvent, and reaction conditions. The following table provides a summary of reported yields for reactions with methyltriphenylphosphonium salts under various conditions. Note: Direct comparison may be limited as the carbonyl substrate and specific reaction parameters can vary between studies.
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Aldehyde (general) | NaNH₂ | THF | Cold | Not specified | 62 | [4][8] |
| Geranial | Phenyllithium | THF | 0 to RT | 2 h | Not specified, but preferred over n-BuLi | [9] |
| Geranial | n-BuLi | THF/ether-hexane | Not specified | Not specified | 50-60 | [9] |
| 3-Hydroxybenzaldehyde | KOtBu | THF | 0 to RT | 7 h | ~70 (optimized) | [10] |
| 3-Hydroxybenzaldehyde | NaH | THF | 0 to RT | Overnight | ~20 | [10] |
| Ketone (general) | n-BuLi | Toluene/THF | 0 | 30 min | Not specified (example protocol) | [11] |
| Sterically Hindered Ketones | KOtBu | Ether/Benzene | Not specified | 0.5 - 48 h | 90-96 | [1] |
| 2-Methylcyclohexanone | KOtBu | THF | 0 to RT | 2-24 h | >85 (predicted) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and methyl iodide.
Materials:
-
Triphenylphosphine (recrystallized from ethanol)
-
Iodomethane (B122720) (Methyl iodide)
-
Benzene (anhydrous)
-
Phosphorus pentoxide
Procedure:
-
Dry recrystallized triphenylphosphine over phosphorus pentoxide under reduced pressure for 12 hours.[2][9]
-
In a round-bottom flask, dissolve 39 g (0.15 mol) of the dried triphenylphosphine in 105 mL of anhydrous benzene.[2][9]
-
Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane to the solution.[2][9]
-
Stir the solution at room temperature for 12 hours. A precipitate will form.[2][9]
-
Collect the precipitate by filtration, wash it with benzene, and dry it over phosphorus pentoxide under reduced pressure for 12 hours.[2][9]
-
The expected yield is approximately 57 g (94%).[2] The melting point should be around 183-187 °C.[2][3]
Protocol 2: Wittig Reaction with n-Butyllithium (n-BuLi)
This protocol outlines the in situ generation of the ylide using n-BuLi and its subsequent reaction with a ketone.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., cyclohexanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
While stirring vigorously, slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Visualizations
Caption: The mechanism of the Wittig reaction.
Caption: A general experimental workflow for the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2065-66-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my Wittig reaction mixture?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility characteristics with the desired alkene product.[1] This similarity in physical properties can make its removal by standard purification techniques like simple extraction and crystallization challenging.[1] The difficulty in separating TPPO is a well-known bottleneck in reactions that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1]
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for removing TPPO from a reaction mixture can be broadly categorized into three approaches:
-
Precipitation/Crystallization: This method leverages the differences in solubility between the desired product and TPPO in various solvents.[1]
-
Chromatography: This technique separates the product from TPPO based on their differing affinities for a stationary phase, such as silica (B1680970) gel.[2]
-
Chemical Conversion: This strategy involves reacting TPPO with a specific reagent to form an insoluble derivative that can be easily filtered off.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your Wittig reaction product.
Issue: My product and TPPO are co-crystallizing or have very similar solubility.
This is a frequent challenge due to the often-similar polarities of the Wittig product and TPPO.
Solution 1: Selective Precipitation of TPPO with a Non-Polar Solvent
This is a straightforward and often effective method for products that are soluble in moderately polar solvents. The underlying principle is that TPPO has low solubility in non-polar solvents.[2] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[2]
-
Known Poor Solvents for TPPO: Deionized water, cyclohexane, petroleum ether, pentane, and hexane (B92381).[1][3]
-
Known Good Solvents for TPPO: Ethanol, methanol, isopropanol (B130326) (IPA), formic acid, acetic acid, and dichloromethane.[1][4]
Solution 2: Precipitation of a TPPO-Metal Salt Complex
Triphenylphosphine oxide, acting as a Lewis base, can form insoluble complexes with certain metal salts. These complexes can then be easily removed by filtration.[2] Commonly used metal salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[2][5] The formation of the ZnCl₂(TPPO)₂ adduct is particularly effective in polar solvents like ethanol.[6]
Issue: Column chromatography is not effectively separating my product from TPPO.
When standard silica gel chromatography fails to provide adequate separation, alternative strategies are required.
Solution: Filtration Through a Silica Plug
This rapid technique is effective for removing the highly polar TPPO from less polar products.[2][7] The high polarity of TPPO causes it to adsorb strongly to silica gel, allowing the desired, less polar product to pass through with a non-polar eluent.[2][7]
Issue: I want to avoid column chromatography altogether, especially for a large-scale reaction.
For large-scale syntheses, chromatography can be impractical.[8][9]
Solution 1: Chemical Conversion of TPPO to an Insoluble Salt
TPPO can be chemically modified to facilitate its removal.[1] Treatment of the crude reaction mixture with oxalyl chloride at low temperatures converts TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[1][10]
Solution 2: Optimized Precipitation by Cooling
For some reaction systems, simply cooling the reaction mixture can induce the precipitation of TPPO, especially when using solvents like toluene.[8]
Decision-Making Workflow for TPPO Removal
The following diagram provides a logical workflow to help you select the most appropriate method for removing TPPO from your Wittig reaction mixture.
Caption: Decision workflow for selecting a TPPO purification method.
Quantitative Data Summary
The following table summarizes the efficiency of various methods for TPPO removal.
| Method | Reagent/Solvent System | TPPO Removal Efficiency | Remarks | Reference |
| Precipitation with Metal Salt | ZnCl₂ in Ethanol | >95% | A 2:1 ratio of ZnCl₂ to TPPO is optimal. | [6] |
| ZnCl₂ in Ethyl Acetate | <5% TPPO remaining | Excellent solvent for this method. | [6][11] | |
| ZnCl₂ in Isopropyl Acetate | <5% TPPO remaining | Excellent solvent for this method. | [6][11] | |
| ZnCl₂ in Isopropanol | <5% TPPO remaining | Excellent solvent for this method. | [6][11] | |
| ZnCl₂ in THF | <15% TPPO remaining | Tolerated solvent for this method. | [6][11] | |
| MgCl₂ in Toluene | >95% | Effective for TPPO complexation. | [5][12] | |
| CaBr₂ in THF | 95-98% | Efficient for TPPO removal from ethereal solvents. | [5] | |
| CaBr₂ in 2-MeTHF/MTBE | 99% | Very high efficiency in these ethereal solvents. | [5] | |
| Precipitation by Cooling | Toluene | Effective Precipitation | Cooling the reaction mixture induces TPPO precipitation. | [8] |
| Solvent Crystallization | Cyclohexane | Insoluble | TPPO is practically insoluble. | [4][8] |
| Hexane/Pentane | Insoluble | TPPO is practically insoluble. | [3][4] |
Detailed Experimental Protocols
1. Precipitation of TPPO with Zinc Chloride (ZnCl₂) in Ethanol
This protocol is adapted from a procedure demonstrated to be effective for the removal of TPPO in polar solvents.[6][11]
-
Procedure:
-
If the Wittig reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the crude residue in ethanol.
-
Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Add the ethanolic ZnCl₂ solution to the crude product solution at room temperature (an optimal ratio is 2 equivalents of ZnCl₂ per equivalent of TPPO).[3][6]
-
Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[2][6]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[6]
-
2. Filtration of Crude Product Through a Silica Plug
This method is ideal for products that are significantly less polar than TPPO.[7][10]
-
Procedure:
-
Concentrate the crude reaction mixture to a viscous oil or solid.[2]
-
Suspend the residue in a non-polar solvent system, such as pentane, hexane, or a mixture of hexane and diethyl ether.[2][7]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable non-polar solvent or a slightly more polar mixture (e.g., diethyl ether), leaving the highly polar TPPO adsorbed to the silica.[7]
-
It may be necessary to repeat this procedure to remove all traces of TPPO.[7][10]
-
3. Chemical Conversion of TPPO with Oxalyl Chloride
This method provides a chromatography-free purification by converting TPPO to an insoluble salt.[1][10]
-
Procedure:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyltriphenylphosphonium Iodide in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of methyltriphenylphosphonium (B96628) iodide in Wittig olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction using methyltriphenylphosphonium iodide, and why is it problematic?
A1: The most prevalent and often problematic side product is triphenylphosphine (B44618) oxide (TPPO).[1][2] It is the thermodynamic byproduct of the reaction, formed from the phosphorus ylide as the desired alkene is generated.[1][2][3] TPPO can be challenging to remove from the reaction mixture due to its physical properties; it is a high-boiling, crystalline solid that exhibits solubility in a wide range of common organic solvents, making purification by simple extraction or distillation difficult.[1][3]
Q2: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide. This compound generates a non-stabilized ylide. Non-stabilized ylides typically favor the formation of the Z-alkene, especially under salt-free conditions (e.g., when using sodium or potassium bases).[1][4] The presence of lithium salts, which can result from using bases like n-butyllithium (n-BuLi), can lead to equilibration of intermediates and result in a mixture of E and Z isomers.[4] To enhance Z-selectivity, consider using sodium or potassium bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Q3: I am observing byproducts other than triphenylphosphine oxide. What could they be?
A3: Besides triphenylphosphine oxide, other byproducts can arise from the decomposition of the phosphonium (B103445) salt or the ylide, especially in the presence of strong bases. These can include:
-
Benzene (B151609): Formation of benzene can occur through the decomposition of the triphenylphosphonium moiety.
-
Triphenylphosphine: This can be a byproduct of certain decomposition pathways.
-
Hydrocarbons: The ylide is sensitive to water and can be protonated, leading to the formation of methane (B114726) and triphenylphosphine oxide.
The specific byproducts and their prevalence can depend on the reaction conditions, including the base used, temperature, and the presence of air or moisture.
Q4: How does the choice of base affect the formation of side products?
A4: The choice of base is critical and can influence both the yield of the desired alkene and the formation of byproducts.
-
n-Butyllithium (n-BuLi): While effective at generating the ylide, the resulting lithium salts can affect stereoselectivity.[4] Furthermore, as a strong nucleophile, n-BuLi can potentially attack the phosphorus center or the phenyl groups, leading to more complex side reactions.
-
Sodium Hydride (NaH) and Potassium tert-Butoxide (KOtBu): These are strong, non-nucleophilic bases that are often preferred for generating non-stabilized ylides to favor Z-alkene formation.[5][6][7] They are less likely to participate in nucleophilic side reactions with the phosphonium salt.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Alkene
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Ensure the base is sufficiently strong to deprotonate the phosphonium salt. For this compound, strong bases like n-BuLi, NaH, or KOtBu are required.[1] Use fresh, high-quality base. |
| Presence of Water or Protic Solvents | The ylide is highly basic and will be quenched by water or alcohols. Ensure all glassware is rigorously dried and use anhydrous solvents.[8] |
| Ylide Instability/Decomposition | The methylide is reactive and can decompose, especially at higher temperatures. It is often best to generate the ylide in situ and use it immediately.[9] In some cases, adding the phosphonium salt in portions to a mixture of the aldehyde and base can improve yields.[10] |
| Sterically Hindered Carbonyl | Sterically hindered ketones react slowly, which can lead to low yields.[4] Consider increasing the reaction temperature or using the Horner-Wadsworth-Emmons reaction as an alternative. |
| Deprotonation of the Carbonyl Compound | If the aldehyde or ketone has acidic α-protons, the ylide can act as a base, leading to enolate formation instead of olefination. Consider a milder base or different reaction conditions. |
Problem 2: Formation of Unexpected Byproducts Detected by NMR
| Symptom | Potential Cause | Troubleshooting Steps |
| Signals corresponding to benzene in ¹H NMR. | Base-induced decomposition of the triphenylphosphonium cation. | Use a less nucleophilic base (e.g., NaH or KOtBu instead of n-BuLi). Maintain a low reaction temperature during ylide formation and subsequent reaction. |
| A signal around δ 25-30 ppm in ³¹P NMR, corresponding to triphenylphosphine oxide. | This is an expected byproduct. | If the amount is excessive relative to the product, it may indicate ylide decomposition due to moisture or prolonged reaction times at elevated temperatures. Ensure anhydrous conditions and optimize reaction time. |
| A signal around δ -5 ppm in ³¹P NMR, corresponding to triphenylphosphine. | This can indicate a decomposition pathway of the phosphonium salt or ylide. | Minimize reaction time and temperature. Ensure an inert atmosphere to prevent oxidation of triphenylphosphine to triphenylphosphine oxide. |
Experimental Protocols
Protocol 1: General Procedure for Methylenation using this compound and Sodium Hydride
This protocol is designed to minimize side reactions by using a non-nucleophilic base under anhydrous conditions.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Washing NaH: Wash the sodium hydride with anhydrous hexane (B92381) (3 x 5 mL) to remove the mineral oil. Carefully remove the hexane washings via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Phosphonium Salt Addition: Add this compound (1.1 equivalents) to the stirred suspension.
-
Ylide Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by the formation of a yellow-orange color and the consumption of the sodium hydride.
-
Reaction with Carbonyl: Cool the ylide solution to 0 °C in an ice bath. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from triphenylphosphine oxide.
Visualizations
Logical Workflow for Troubleshooting Low Wittig Reaction Yield
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Signaling Pathway of a General Wittig Reaction
Caption: General pathway of the Wittig olefination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved A by-product of the wittig reaction is | Chegg.com [chegg.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Optimizing base and solvent conditions for Wittig reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent conditions for Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a base for a Wittig reaction?
A1: The most critical factor is the acidity of the phosphonium (B103445) salt, which is determined by the stability of the resulting ylide. Stabilized ylides, which have an electron-withdrawing group (e.g., ester, ketone) adjacent to the phosphorus, are less basic and can be formed with weaker bases. Non-stabilized ylides, with alkyl or aryl groups, require very strong bases for deprotonation.[1][2][3]
Q2: How does the choice of base affect the stereoselectivity of the Wittig reaction?
A2: The cation of the base can significantly influence stereoselectivity, particularly with non-stabilized ylides. Lithium-containing bases (e.g., n-BuLi) can lead to the formation of a betaine (B1666868) intermediate, which can equilibrate and result in a mixture of (E)- and (Z)-alkenes.[2][4] To favor the formation of the (Z)-alkene from non-stabilized ylides, it is best to use sodium or potassium bases (e.g., NaH, KHMDS, KOtBu) under salt-free conditions.[4]
Q3: What are the ideal solvent characteristics for a Wittig reaction?
A3: The ideal solvent for the formation of the Wittig reagent (ylide) is an anhydrous aprotic solvent.[4] Tetrahydrofuran (THF) and diethyl ether are commonly used.[4] It is crucial that the solvent is completely dry, as any trace of water will react with and deactivate the strong base and the ylide.[4]
Q4: Can the solvent influence the stereochemical outcome?
A4: Yes, the solvent polarity can affect the stereoselectivity. For non-stabilized ylides, non-polar solvents tend to favor the formation of the (Z)-alkene.[5] For stabilized ylides, which generally favor the (E)-alkene, polar aprotic solvents can further enhance this selectivity.[6][7] In some cases, polar protic solvents have been used, but they can complicate ylide formation.
Q5: How can I remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?
A5: Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to remove due to its polarity. Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture upon cooling or addition of a non-polar solvent.[8][9]
-
Column Chromatography: While TPPO can be separated by silica (B1680970) gel chromatography, it can sometimes co-elute with the desired product.[9]
-
Precipitation/Filtration: One common technique is to concentrate the crude reaction mixture and then suspend the residue in a non-polar solvent like a mixture of pentane (B18724) or hexane (B92381) and ether. The less polar alkene product will dissolve, while the more polar TPPO can be removed by filtration through a plug of silica gel.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your Wittig reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Wet Solvent or Reagents | Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Traces of water will quench the strong base and the ylide.[4] |
| Insufficiently Strong Base | For non-stabilized ylides, ensure you are using a sufficiently strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[2][3] For stabilized ylides, a weaker base may be sufficient. |
| Poor Ylide Formation | Allow sufficient time for the base to deprotonate the phosphonium salt and form the ylide before adding the carbonyl compound. This is typically done at 0 °C to room temperature for about an hour.[11] |
| Sterically Hindered Substrates | Reactions involving sterically hindered ketones or aldehydes may require longer reaction times or elevated temperatures to proceed.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Unstable Ylide | Some ylides can be unstable. In such cases, it may be beneficial to generate the ylide in the presence of the carbonyl compound.[11] |
Issue 2: Poor Stereoselectivity
Achieving the desired stereoisomer ((E) or (Z)) is a common challenge. The following table outlines strategies to improve stereoselectivity.
| Ylide Type | Desired Alkene | Recommended Conditions |
| Non-stabilized | (Z)-Alkene | Use salt-free conditions with sodium or potassium bases (e.g., NaH, KHMDS). Use aprotic, non-polar solvents like THF or toluene (B28343).[4][5] |
| Non-stabilized | (E)-Alkene | Employ the Schlosser modification. This involves using a second equivalent of a strong base (like phenyllithium) at low temperature to form a more stable intermediate, which then leads to the (E)-alkene.[4] |
| Stabilized | (E)-Alkene | These ylides inherently favor the (E)-alkene.[1][13] The selectivity can often be enhanced by using polar aprotic solvents and sometimes by increasing the reaction temperature to ensure thermodynamic control. |
| Stabilized | (Z)-Alkene | For reactions that typically yield the (E)-alkene, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a useful alternative. This involves using specific phosphonates and base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF).[4] |
Experimental Protocols
General Protocol for a Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in an appropriate solvent (e.g., toluene or acetonitrile).
-
Add the desired alkyl halide (1.0 - 1.1 eq).
-
Heat the mixture to reflux and stir for 24 hours or until a white precipitate (the phosphonium salt) forms.
-
Cool the mixture to room temperature, collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.[4]
-
-
Ylide Formation and Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried phosphonium salt (1.2 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.1 eq). A color change (often to orange or red) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 times).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[4]
-
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
Purification of Methyltriphenylphosphonium iodide for high-purity applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of methyltriphenylphosphonium (B96628) iodide for high-purity applications.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of methyltriphenylphosphonium iodide.
Question: The final product is off-white or yellowish, not pure white. What is the cause and how can I fix it?
Answer: A yellowish tint in this compound can indicate the presence of impurities. One common cause is the oxidation of residual triphenylphosphine (B44618). To obtain a pure white product, multiple recrystallizations may be necessary. Ensure all glassware is thoroughly cleaned and dried to prevent contamination.[1][2] The product is also known to be light-sensitive, so storing it in the dark is recommended.[3]
Question: After the reaction and initial workup, the product is an oil and will not solidify. What should I do?
Answer: The oily consistency of the product is often due to the presence of moisture or residual solvents, as phosphonium (B103445) salts can be hygroscopic.[3][4] To induce crystallization, try the following:
-
Azeotropic distillation: Co-evaporate the oily product with a dry, non-polar solvent like toluene (B28343) multiple times to remove residual water.[4]
-
Trituration: Vigorously stir the oil with a non-solvent such as n-hexane until a solid precipitate forms.[4]
-
Low-temperature crystallization: Cool the oil to a low temperature (e.g., in a freezer at -15 to -18 °C) for an extended period, which can promote nucleation and crystallization.[4]
Question: The yield of my purified this compound is lower than expected. What are the potential causes and solutions?
Answer: Low yield can result from several factors during the purification process:
-
Incomplete precipitation: During recrystallization, ensure the solution is sufficiently cooled to allow for maximum crystal formation. Placing the solution in an ice bath after it has slowly cooled to room temperature can improve yield.
-
Excessive washing: While washing the filtered crystals is necessary to remove impurities, using too much solvent or a solvent in which the product has some solubility will lead to product loss. Use minimal amounts of a cold, non-solvent for washing.
-
Transfer losses: Be meticulous during product transfer between flasks and filtration apparatus to minimize mechanical losses.
Question: How can I confirm the purity of my this compound?
Answer: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point within the expected range (typically around 183-187 °C) is a good indicator of purity.[2][5][6] A broad melting range suggests the presence of impurities.
-
NMR Spectroscopy: 1H and 31P NMR spectroscopy can be used to identify the characteristic peaks of this compound and to detect the presence of impurities such as triphenylphosphine or triphenylphosphine oxide.
-
Elemental Analysis: For high-purity applications, elemental analysis can provide a quantitative measure of the elemental composition of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as triphenylphosphine and methyl iodide, as well as byproducts like triphenylphosphine oxide, which can form if the reaction is exposed to air and moisture.[1]
Q2: What is the best solvent system for recrystallizing this compound?
A2: Several solvent systems can be effective for the recrystallization of this compound. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane (B109758) or ethanol) and then add a non-solvent (e.g., ethyl acetate (B1210297), petroleum ether, or diethyl ether) until the solution becomes cloudy, followed by cooling to induce crystallization.[5][7]
Q3: How should I properly dry the purified this compound?
A3: Due to its hygroscopic nature, it is crucial to dry the purified product thoroughly.[3] Drying under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) for several hours is recommended.[5] Using a drying agent like phosphorus pentoxide in the vacuum desiccator can also be beneficial.[1][2]
Q4: What are the storage recommendations for high-purity this compound?
A4: To maintain its purity, this compound should be stored in a tightly sealed container, protected from light and moisture.[3] Storing it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage.
Quantitative Data Summary
The following table summarizes various reported protocols for the synthesis and purification of this compound.
| Reactants | Solvent | Reaction Conditions | Purification Method | Yield | Melting Point (°C) | Reference |
| Triphenylphosphine, Methyl iodide | Dichloromethane | Stirred at room temperature for 1 hour | Dried under vacuum | 97% | 185-187 | [5] |
| Triphenylphosphine, Methyl iodide | Tetrahydrofuran | Stirred at room temperature for 12 hours | Filtered and dried | 91% | Not Reported | [5] |
| Triphenylphosphine, Methyl iodide | Absolute dry ether | Left to stand for two days | Washed with absolute dry ether and dried under vacuum | 91.2% | Not Reported | [5] |
| Triphenylphosphine, Methyl iodide | Benzene (B151609) | Stirred at room temperature for 12 hours | Washed with benzene and dried under vacuum over P₂O₅ | 94% | 189 | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
Slowly add ethyl acetate to the solution until it becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[5]
-
Dry the purified crystals in a vacuum oven at 60 °C overnight to obtain the final product.[5]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 2065-66-9 [chemicalbook.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. メチルトリフェニルホスホニウムヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tips & Tricks [chem.rochester.edu]
Stability and degradation of Methyltriphenylphosphonium iodide during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyltriphenylphosphonium iodide during storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: To ensure the longest possible shelf life and prevent degradation, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is hygroscopic and sensitive to light, so it is crucial to keep the container tightly sealed and protected from moisture and light.[2][3][4]
Q2: What are the visible signs of this compound degradation?
A2: Fresh, high-purity this compound is typically a white to off-white or light-yellow crystalline powder.[1] A noticeable change in color to yellow or brown is a common visual indicator of degradation. The presence of clumps or a sticky appearance may also suggest moisture absorption.
Q3: What are the primary degradation products of this compound?
A3: The most common degradation product resulting from hydrolysis (reaction with water) or oxidation is triphenylphosphine (B44618) oxide (TPPO). The formation of TPPO is a thermodynamic driving force in reactions like the Wittig reaction, but its presence as an impurity in the starting material can indicate significant degradation.[1]
Q4: Can I still use this compound that has changed color?
A4: It is not recommended. A color change indicates the presence of impurities, which can significantly impact the outcome of your experiment, leading to lower yields, unexpected side products, or complete reaction failure. For sensitive applications, it is always best to use a fresh, pure reagent.
Q5: My Wittig reaction is failing or giving low yields. Could my this compound be the problem?
A5: Yes, this is a common issue. The success of the Wittig reaction is highly dependent on the quality of the phosphonium (B103445) salt and the resulting ylide.[5][6][7][8][9] If the this compound has degraded due to improper storage (exposure to moisture or light), the ylide generation will be inefficient, leading to poor reaction performance.[10] The presence of triphenylphosphine oxide as an impurity can also interfere with the reaction.
Q6: How does moisture affect this compound?
A6: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can lead to hydrolysis of the phosphonium salt into triphenylphosphine oxide and methane. In the context of a Wittig reaction, moisture can also quench the strong base used to form the ylide, preventing the desired reaction from occurring.
Troubleshooting Guide
Visual Inspection Workflow
This workflow guides the initial assessment of your this compound.
Caption: Visual inspection workflow for this compound.
Troubleshooting a Failed Wittig Reaction
If you are experiencing issues with a Wittig reaction, this guide can help you pinpoint the potential cause.
Caption: Troubleshooting workflow for a failed Wittig reaction.
Data Presentation
Illustrative Stability of this compound Under Various Storage Conditions
The following table provides an illustrative example of the expected stability of this compound under different storage conditions. Actual degradation rates may vary based on the purity of the starting material, frequency of container opening, and specific atmospheric conditions.
| Storage Condition | Temperature | Relative Humidity | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Recommended | 2-8°C | < 20% (in desiccator) | > 99 | > 98 | > 97 |
| Ambient, Dark | 20-25°C | 30-40% | ~97 | ~95 | ~90 |
| Ambient, Light | 20-25°C | 30-40% | ~95 | ~90 | < 85 |
| Elevated Temperature | 40°C | 30-40% | < 90 | < 80 | < 70 |
| High Humidity | 20-25°C | > 60% | < 90 | < 80 | < 70 |
Note: Purity is defined as the percentage of this compound remaining.
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
This protocol allows for the quantification of this compound and its primary degradation product, triphenylphosphine oxide (TPPO).
1. Sample Preparation: a. Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent in which both the phosphonium salt and TPPO are soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)). c. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient relaxation delay (D1) to ensure quantitative signal integration (e.g., 5-10 seconds, depending on the instrument and sample). c. Set the spectral window to cover the expected chemical shifts of both this compound and TPPO.
- This compound: Approximately +20 to +25 ppm.
- Triphenylphosphine oxide (TPPO): Approximately +25 to +35 ppm.[11]
3. Data Analysis: a. Integrate the signals corresponding to this compound and TPPO. b. Calculate the relative purity using the following formula: Purity (%) = [Integral of this compound / (Integral of this compound + Integral of TPPO)] x 100
Protocol 2: Stability Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its degradation product, TPPO.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 15 80 17 80 18 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard and Sample Preparation: a. Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a diluent of 50:50 Water:Acetonitrile. b. Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard in the same diluent.
3. Analysis: a. Inject the standard solution to determine the retention time of this compound. b. Inject the sample solution. c. Identify and integrate the peaks for this compound and any degradation products (TPPO will typically have a different retention time). d. Calculate the purity of the sample based on the peak areas.
Degradation Pathway
The primary degradation pathway for this compound in the presence of moisture is hydrolysis.
Caption: Hydrolytic degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. This compound(2065-66-9) 1H NMR [m.chemicalbook.com]
- 5. japsonline.com [japsonline.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. ijtsrd.com [ijtsrd.com]
Unexpected stereochemistry in Wittig reaction with Methyltriphenylphosphonium iodide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected stereochemistry in the Wittig reaction, with a specific focus on reactions involving methyltriphenylphosphonium (B96628) iodide.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a Wittig reaction with an unstabilized ylide like methylenetriphenylphosphorane?
Generally, Wittig reactions using unstabilized ylides, such as the one derived from methyltriphenylphosphonium iodide (an alkylphosphonium ylide), are expected to yield predominantly the (Z)-alkene.[1][2][3][4][5] This selectivity arises from kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is faster.[6][7]
Q2: Why am I observing a higher-than-expected amount of the (E)-alkene in my reaction?
Several factors can lead to a deviation from the expected (Z)-selectivity and the formation of the (E)-alkene:
-
Presence of Lithium Salts: Lithium salts, often introduced when using organolithium bases like n-butyllithium (n-BuLi), can significantly impact the stereochemical outcome.[5][6] They can promote the equilibration of intermediates, a phenomenon termed "stereochemical drift," which can lead to the thermodynamically more stable (E)-alkene.[5][6]
-
Reaction Conditions: Performing the reaction at higher temperatures or for prolonged periods can also favor the formation of the more stable (E)-isomer.
-
Schlosser Modification Conditions: If phenyllithium (B1222949) is used at low temperatures, it can lead to the formation of the (E)-alkene through the Schlosser modification, which intentionally converts the intermediate to favor the trans product.[5][6]
Q3: My Wittig reaction has a low yield. What are the potential causes and solutions?
Low yields in a Wittig reaction can stem from several issues:
-
Inefficient Ylide Formation: The ylide is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The base used for deprotonation must be strong enough and added at the correct temperature (often low temperatures for organolithium bases).
-
Sterically Hindered Ketones: Reactions with sterically hindered ketones can be slow and result in poor yields, especially with less reactive ylides.[5][6] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.[5]
-
Labile Aldehydes: Aldehydes can be prone to oxidation, polymerization, or decomposition.[5][6] Using freshly distilled or purified aldehydes is recommended.
-
Side Reactions: The ylide can react with other functional groups in the starting material. Protecting sensitive groups may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high (E)-alkene formation | Use of lithium-containing bases (e.g., n-BuLi) leading to intermediate equilibration. | Switch to a lithium-free base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).[5] Alternatively, perform the reaction in the presence of salt-scavenging agents if a lithium base must be used. |
| Reaction temperature is too high, favoring the thermodynamic product. | Maintain a low reaction temperature during ylide formation and the reaction with the carbonyl compound. | |
| Low yield of alkene | Incomplete ylide formation due to moisture or weak base. | Ensure anhydrous conditions and use a sufficiently strong base. The color change upon ylide formation (often to a deep red or orange) can be an indicator of successful deprotonation. |
| The carbonyl compound is sterically hindered. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically demanding substrates.[5] | |
| Decomposition of the aldehyde starting material. | Use freshly purified aldehyde for the reaction. | |
| Formation of unexpected byproducts | The ylide is reacting with other functional groups on the substrate. | Protect sensitive functional groups before carrying out the Wittig reaction. |
| In specific cases, such as with certain heterocyclic ketones, side reactions like the formation of 2-methylindole (B41428) have been observed.[8] | Carefully analyze the byproducts to understand the competing reaction pathways and adjust the reaction conditions (e.g., solvent, base, temperature) accordingly. |
Experimental Protocols
Standard Protocol for Wittig Reaction with this compound (Z-selective)
This protocol is designed to favor the formation of the (Z)-alkene.
-
Preparation of the Ylide:
-
Under an inert atmosphere, suspend this compound in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of a strong, lithium-free base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in THF.
-
Allow the mixture to stir at room temperature for 1-2 hours. The formation of the deep-colored ylide indicates successful deprotonation.
-
-
Reaction with the Carbonyl Compound:
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide and other impurities.
-
Visual Guides
Logical Workflow for Troubleshooting Unexpected Stereochemistry
Caption: Troubleshooting logic for unexpected E-alkene formation.
Simplified Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
References
Technical Support Center: 2-Methylindole Formation in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the formation of 2-methylindole (B41428) as a significant byproduct during Wittig reactions involving indole-derived phosphonium (B103445) salts.
Frequently Asked Questions (FAQs)
Q1: What is 2-methylindole and why is it forming in my Wittig reaction?
A1: 2-Methylindole is a common byproduct observed in Wittig reactions when using phosphonium salts derived from 2-methylindole, particularly (2-indolylmethyl)triphenylphosphonium halides. Its formation is especially prevalent when the reaction involves sterically hindered ketones. The likely cause is a side reaction known as the base-promoted decomposition of the phosphonium salt, which competes with the desired Wittig olefination pathway.
Q2: Under what conditions is the formation of 2-methylindole most significant?
A2: The formation of 2-methylindole is highly dependent on the reaction conditions. High yields of this byproduct (up to 70-80%) have been observed with strong bases in polar aprotic solvents, such as dimsylsodium in DMSO. The use of sterically hindered ketones as the carbonyl partner also strongly favors the formation of 2-methylindole over the desired alkene.
Q3: How does the choice of base and solvent influence the formation of 2-methylindole?
A3: The base and solvent system is critical. Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt to form the ylide. However, these strong bases can also promote the decomposition of the phosphonium salt. Polar aprotic solvents like DMF and DMSO can accelerate this side reaction. The ideal combination of base and solvent should be strong enough to facilitate ylide formation efficiently but mild enough to minimize the decomposition pathway.
Q4: Can the structure of the phosphonium salt contribute to the formation of 2-methylindole?
A4: Yes, the structure of the phosphonium salt is a key factor. (2-Indolylmethyl)triphenylphosphonium salts are particularly susceptible to this decomposition pathway. The nature of the substituents on the indole (B1671886) ring and the phosphorus atom can influence the acidity of the alpha-proton and the stability of the ylide, thereby affecting the competition between the Wittig reaction and the decomposition.
Troubleshooting Guide
Problem: High yield of 2-methylindole, low yield of the desired alkene.
Possible Cause 1: Steric Hindrance
-
Explanation: Sterically hindered ketones react slowly in the Wittig reaction. This slow reaction rate allows the competing base-promoted decomposition of the phosphonium salt to become the dominant pathway, leading to a high yield of 2-methylindole.
-
Solution:
-
Optimize Reaction Conditions: Attempt the reaction at lower temperatures to potentially slow down the decomposition pathway more than the Wittig reaction. Experiment with less sterically demanding bases.
-
Alternative Olefination Methods: For highly hindered ketones, the standard Wittig reaction may not be suitable. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with sterically challenging substrates. The HWE reaction utilizes a phosphonate-stabilized carbanion which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[1][2]
-
Possible Cause 2: Inappropriate Base/Solvent Combination
-
Explanation: As mentioned, strong bases in polar aprotic solvents can favor the decomposition pathway.
-
Solution:
-
Screening of Bases and Solvents: Systematically screen different base and solvent combinations. Consider using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in less polar solvents like THF or toluene.
-
See Table 1 for a summary of how reaction conditions can influence product distribution.
-
Possible Cause 3: Ylide Instability
-
Explanation: The phosphonium ylide derived from (2-indolylmethyl)triphenylphosphonium halide may be unstable under the reaction conditions, leading to decomposition.
-
Solution:
-
In situ Generation: Generate the ylide in situ at low temperatures and add the carbonyl compound immediately to minimize the time the ylide exists in solution before reacting.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Base | Solvent | Temperature | Steric Hindrance of Ketone | Predominant Product |
| Dimsylsodium | DMSO | 78-80°C | High | 2-Methylindole (70-80%) |
| Potassium t-butoxide | THF | 0°C to RT | Low to Moderate | Desired Alkene |
| Sodium Hydride | Toluene | RT to Reflux | Low to Moderate | Desired Alkene |
| n-Butyllithium | THF | -78°C to 0°C | Low | Desired Alkene |
This table is a generalized summary based on literature observations. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: Minimizing 2-Methylindole Formation in a Wittig Reaction
This protocol aims to minimize the formation of 2-methylindole by using a less polar solvent and a common, strong, non-nucleophilic base.
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-indolylmethyl)triphenylphosphonium iodide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at 0°C via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine (B44618) oxide and any 2-methylindole.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction as an Alternative
This protocol is recommended for sterically hindered ketones where the Wittig reaction fails or gives poor yields.
-
Preparation of the Phosphonate (B1237965) Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add diethyl (2-indolylmethyl)phosphonate (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the solution to 0°C.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
Cool the solution back to 0°C.
-
In a separate flask, dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the phosphonate carbanion solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine. The phosphate (B84403) byproduct is typically water-soluble, simplifying purification.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Visualizations
Proposed Mechanism of 2-Methylindole Formation
Caption: Proposed pathway for 2-methylindole formation.
Troubleshooting Workflow
Caption: Troubleshooting high 2-methylindole yield.
Comparison of Mitigation Strategies
Caption: Strategies to reduce 2-methylindole byproduct.
References
Technical Support Center: The Wittig Reaction & Steric Hindrance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Wittig reactions, particularly when using sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a bulky ketone is resulting in low to no yield. What are the primary causes?
A1: Low or no yield in a Wittig reaction with sterically hindered ketones is a common issue primarily due to the steric bulk impeding the approach of the phosphorus ylide to the electrophilic carbonyl carbon.[1][2] This hindrance slows down the formation of the crucial betaine (B1666868) or oxaphosphetane intermediate.[1] Stabilized ylides are particularly prone to failure with hindered ketones.[2][3] Other contributing factors can include:
-
Inefficient Ylide Formation: The choice of base and solvent is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, diethyl ether) are typically required for non-stabilized ylides.[4] Any moisture will quench the base and the ylide.[4]
-
Reagent Quality: Ensure the phosphonium (B103445) salt is dry and the ketone is pure, as aldehydes and ketones can be prone to oxidation or polymerization.[4]
Q2: I observe the recovery of my starting ketone after the reaction. What is happening?
A2: Recovery of the starting ketone often points to enolization as a significant side reaction.[1] If the ylide is too basic and the ketone has alpha-hydrogens, the ylide may act as a base, deprotonating the ketone to form an enolate, which then reverts to the ketone upon workup.[1]
Q3: Are there more effective alternatives to the standard Wittig reaction for bulky ketones?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely recommended alternative.[1][2][4] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, leading to better yields with hindered carbonyls.[4] The smaller size of the phosphonate reagent can also contribute to improved success rates.[1]
Q4: How can I control the stereoselectivity (E/Z) of the alkene product with sterically hindered ketones?
A4:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][6]
-
Still-Gennari Modification: For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is highly effective.[5][7] This method utilizes phosphonates with electron-withdrawing groups in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS).[7]
-
Schlosser Modification: For non-stabilized ylides in a traditional Wittig reaction, the Schlosser modification can be used to favor the (E)-alkene.[8][9] This involves using phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaine.[8]
Troubleshooting Guide
Issue: Low or No Product Yield with a Bulky Ketone
This troubleshooting workflow guides you through a systematic approach to address low yields in Wittig reactions with sterically hindered ketones.
Caption: Troubleshooting workflow for Wittig reactions with bulky ketones.
Data Summary: Reaction Conditions and Yields
The following table summarizes various conditions and reported yields for olefination reactions with sterically hindered ketones.
| Ketone Substrate | Olefination Reagent | Base/Conditions | Product (E/Z Ratio) | Yield | Reference |
| Phenyl Ethyl Ketone | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | Sn(OSO₂CF₃)₂ / N-ethylpiperidine, reflux | (Z)-alkene (7:93) | 86% | [10] |
| Phenyl Ethyl Ketone | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | Sn(OSO₂CF₃)₂ / N-ethylpiperidine, 0 °C | (Z)-alkene (6:94) | 38% | [10] |
| 4-tert-butylcyclohexanone | Chiral phosphonate reagent | Sn(OSO₂CF₃)₂ / N-ethylpiperidine, -78 °C | Not Specified | Not Specified | [7] |
| Camphor (hindered) | Methyltriphenylphosphonium bromide | Potassium tert-butoxide, in situ | Methylene derivative | Successful | [2][3] |
| Pinacolone | Amine-borane adduct / Ylide | nBuLi, -78 to -40°C | (Z)-alkene (95:5) | 73% | [11] |
Key Experimental Protocols
Protocol 1: General Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general procedure for the HWE reaction, which is often more effective than the Wittig reaction for hindered ketones.[1][4]
-
Preparation of Phosphonate Carbanion: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate ester (1.1 eq) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases. The formation of the carbanion is often indicated by a color change.
-
Reaction with Ketone: Cool the reaction mixture back to 0 °C and slowly add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4] For very hindered ketones, gentle heating may be required.
-
Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[7]
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4][7]
-
Filter and concentrate under reduced pressure. The water-soluble phosphate (B84403) byproduct often makes purification simpler than in a Wittig reaction.[4]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.[7]
Protocol 2: Still-Gennari Modification for (Z)-Alkenes
This protocol is designed to selectively produce (Z)-alkenes from hindered ketones.[7]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl)phosphonoacetate or a similar electron-withdrawing phosphonate (1.2 eq) and 18-crown-6 (B118740) (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add potassium hexamethyldisilazide (KHMDS) (1.1 eq, as a solution in THF or toluene) to the phosphonate solution. Stir at -78 °C for 30 minutes.
-
Reaction with Ketone: Add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C and monitor the reaction by TLC until the starting material is consumed.[7]
-
Workup and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.[7]
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[7]
-
Purify the residue by flash chromatography on silica gel to yield the (Z)-alkene.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of moisture on the performance of Methyltriphenylphosphonium iodide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the performance of Methyltriphenylphosphonium Iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium (B103445) salt that is widely used in organic synthesis as a precursor to the Wittig reagent, methylenetriphenylphosphorane.[1] This reagent is primarily employed in the Wittig reaction to convert aldehydes and ketones into terminal alkenes.[1]
Q2: Why is moisture a concern when using this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly compromise its performance, particularly in the Wittig reaction. The active species in the Wittig reaction is the phosphonium ylide, which is highly sensitive to water and will be hydrolyzed, leading to a lower yield or complete failure of the reaction.[2]
Q3: How does moisture affect the Wittig reagent derived from this compound?
Moisture reacts with the phosphonium ylide (the Wittig reagent) in a process called hydrolysis. This reaction consumes the ylide, converting it into methane (B114726) and triphenylphosphine (B44618) oxide.[2] This parasitic reaction reduces the concentration of the Wittig reagent available to react with the carbonyl compound, thereby decreasing the yield of the desired alkene.
Q4: How should I properly store this compound?
To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for use in highly moisture-sensitive reactions, it is recommended to store it in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or in an inert atmosphere glovebox.
Q5: The this compound powder appears clumpy. Can I still use it?
Clumping is a visual indicator that the material has likely absorbed moisture. While it might still be usable for some applications, for moisture-sensitive reactions like the Wittig reaction, it is highly recommended to dry the reagent thoroughly before use to ensure optimal performance and reproducibility.
Troubleshooting Guide
Issue 1: Low or no yield in a Wittig reaction.
-
Possible Cause: The most probable cause is the presence of moisture, which decomposes the Wittig reagent.
-
Troubleshooting Steps:
-
Verify Reagent Dryness: Ensure the this compound was properly dried before use.
-
Check Solvent Anhydrousness: Confirm that the solvent used for the reaction was rigorously dried.
-
Inert Atmosphere: Ensure the reaction was conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Glassware: All glassware must be oven-dried or flame-dried immediately before use.[3]
-
Issue 2: Formation of a significant amount of triphenylphosphine oxide as a byproduct.
-
Possible Cause: This is a direct consequence of the hydrolysis of the phosphonium ylide by water. Triphenylphosphine oxide is a byproduct of both the desired Wittig reaction and the undesired hydrolysis. An excessive amount indicates significant reagent decomposition.
-
Troubleshooting Steps:
-
Implement Rigorous Anhydrous Techniques: Review and improve the experimental setup to exclude all sources of moisture. This includes the reagent, solvent, glassware, and atmosphere.
-
Purification: Triphenylphosphine oxide can often be removed from the desired product through crystallization or column chromatography. Techniques for its removal include precipitation with metal salts like ZnCl₂ or MgCl₂.[4][5]
-
Data on Moisture Impact
While precise quantitative data correlating specific moisture percentages to yield loss is scarce in the literature for non-stabilized ylides, the detrimental effect of water is well-established. The following table provides a qualitative illustration of the expected impact of moisture on the yield of a Wittig reaction using this compound.
| Moisture Content in this compound | Expected Wittig Reaction Outcome | Byproduct Formation |
| < 0.5% (Anhydrous) | High yield of the desired alkene. | Minimal triphenylphosphine oxide from hydrolysis. |
| 0.5% - 2% | Noticeable decrease in alkene yield. | Increased formation of triphenylphosphine oxide. |
| > 2% | Significantly reduced to no alkene yield. | Predominant formation of triphenylphosphine oxide. |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes the procedure for drying this compound that may have been exposed to moisture.
Materials:
-
This compound
-
Phosphorus pentoxide (P₄O₁₀)
-
Vacuum desiccator
-
Vacuum pump
-
Schlenk flask or similar vacuum-rated flask
Procedure:
-
Place a fresh layer of phosphorus pentoxide at the bottom of the vacuum desiccator.
-
Weigh the this compound into a clean, dry Schlenk flask.
-
Place the open flask inside the desiccator.
-
Carefully evacuate the desiccator using a vacuum pump until a stable high vacuum is achieved.
-
Close the desiccator valve and turn off the pump.
-
Allow the this compound to dry under vacuum for at least 12-24 hours.[3]
-
To use the dried reagent, carefully vent the desiccator with a dry, inert gas (e.g., nitrogen or argon).
-
Quickly seal the flask containing the dried reagent and transfer it to an inert atmosphere glovebox for weighing and dispensing.
Protocol 2: Wittig Reaction under Anhydrous Conditions
This protocol outlines a general procedure for a Wittig reaction using freshly dried this compound.
Materials:
-
Dried this compound
-
Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Aldehyde or ketone
-
Oven-dried or flame-dried glassware
-
Inert gas supply (nitrogen or argon) with a manifold
Procedure:
-
Assemble the reaction glassware (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while hot after oven-drying.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
In an inert atmosphere glovebox, weigh the required amount of dried this compound into the reaction flask.
-
Add anhydrous solvent to the flask via a cannula or syringe.
-
Cool the resulting suspension to the desired temperature (typically 0 °C or -78 °C).
-
Slowly add the strong base to the suspension to form the ylide (a color change, often to deep red or orange, indicates ylide formation).
-
Allow the ylide solution to stir for the recommended time (e.g., 30-60 minutes).
-
Dissolve the aldehyde or ketone in a small amount of anhydrous solvent and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium (B1175870) chloride).
-
Proceed with the appropriate aqueous workup and purification of the alkene product.
Visualizations
References
Validation & Comparative
A Comparative Guide to Methyltriphenylphosphonium Iodide and Methyltriphenylphosphonium Bromide for Wittig Olefination
For Researchers, Scientists, and Drug Development Professionals
Methyltriphenylphosphonium (B96628) iodide and methyltriphenylphosphonium bromide are two of the most common phosphonium (B103445) salts utilized in organic synthesis, primarily as precursors to the Wittig reagent methylenetriphenylphosphorane (B3051586). This reagent is instrumental in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes and ketones. The choice between the iodide and bromide salt can influence reaction setup, conditions, and potentially outcomes. This guide provides an objective comparison of their performance, supported by physical and chemical data, and detailed experimental protocols.
Physicochemical Properties: A Tabulated Comparison
A summary of the key physical and chemical properties of methyltriphenylphosphonium iodide and methyltriphenylphosphonium bromide is presented below for easy comparison. While both are white to off-white crystalline solids, notable differences exist in their molecular weights, melting points, and solubilities.
| Property | This compound | Methyltriphenylphosphonium Bromide |
| CAS Number | 2065-66-9 | 1779-49-3 |
| Molecular Formula | C₁₉H₁₈IP | C₁₉H₁₈BrP |
| Molecular Weight | 404.22 g/mol [1] | 357.23 g/mol [2] |
| Appearance | White to light yellow crystalline powder[3] | White to off-white crystalline powder[4] |
| Melting Point | 183-185 °C[1] | 230-234 °C[5] |
| Solubility | Soluble in water and methanol[3]. Insoluble in benzene[3]. | Water: 400 g/L at 25 °C. Soluble in polar organic solvents[6]. |
| Stability | Light sensitive and hygroscopic[3] | Hygroscopic[2] |
Performance in the Wittig Reaction: A Comparative Overview
Both this compound and bromide are effective precursors for generating methylenetriphenylphosphorane, the active Wittig reagent for methylenation. The primary difference in their application lies in the nuances of their physical properties, which can affect reagent preparation and reaction conditions.
Reactivity and Ylide Formation: The formation of the ylide involves the deprotonation of the phosphonium salt by a strong base. The nature of the halide counter-ion (iodide vs. bromide) is not generally considered to significantly alter the acidity of the methyl protons or the reactivity of the resulting ylide in a dramatic way. However, the solubility differences may play a role in the kinetics of ylide formation, especially in heterogeneous reaction mixtures. The higher solubility of the bromide salt in some polar solvents could potentially lead to faster and more efficient ylide formation in those systems.
Product Yield and Stereoselectivity: The literature does not provide extensive direct comparative studies on the yields and stereoselectivity of the Wittig reaction using the iodide versus the bromide salt under identical conditions. In many standard laboratory procedures, either salt is used interchangeably with the choice often dictated by availability and historical preference. The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the ylide, the nature of the carbonyl compound, the reaction solvent, and the presence or absence of lithium salts, rather than the halide counter-ion of the phosphonium salt precursor.
Handling and Purification: Both salts are hygroscopic and should be handled in a dry atmosphere. The significant difference in their molecular weights should be taken into account when calculating molar equivalents for a reaction. In terms of purification of the final alkene product, both reactions will generate triphenylphosphine (B44618) oxide as a byproduct, which often requires chromatographic separation. The choice of phosphonium salt does not alter the challenge of removing this byproduct.
Experimental Protocols
The following are detailed protocols for the synthesis of the phosphonium salts and their subsequent use in a typical Wittig reaction.
Synthesis of Methyltriphenylphosphonium Halides
Protocol 1: Synthesis of this compound
This procedure is adapted from a literature method.[7]
-
Recrystallize triphenylphosphine from ethanol (B145695) and dry it over phosphorus pentoxide under reduced pressure for 12 hours.
-
In a round-bottom flask, dissolve 39 g (0.15 mol) of the purified triphenylphosphine and 10.0 mL (22.8 g, 0.16 mol) of iodomethane (B122720) in 105 mL of benzene (B151609).
-
Stir the solution at room temperature for 12 hours.
-
Collect the resulting precipitate by filtration, wash it with benzene, and dry it over phosphorus pentoxide under reduced pressure for 12 hours.
-
This typically yields around 57 g (94%) of this compound.
Protocol 2: Synthesis of Methyltriphenylphosphonium Bromide
This procedure is based on the reaction of triphenylphosphine with methyl bromide.[6]
-
In a pressure bottle, dissolve 55 g (0.21 mole) of triphenylphosphine in 45 mL of dry benzene.
-
Cool the bottle in an ice-salt mixture and add 28 g (0.29 mole) of condensed methyl bromide.
-
Seal the bottle and allow it to stand at room temperature for 2 days.
-
After carefully opening the bottle, collect the white solid by suction filtration.
-
Wash the solid with approximately 500 mL of hot benzene and dry it under vacuum.
The Wittig Reaction: Preparation of Methylenecyclohexane
The following protocol describes the in-situ generation of methylenetriphenylphosphorane from the phosphonium salt and its reaction with cyclohexanone (B45756). This procedure is a general representation and can be adapted for either the iodide or bromide salt.
Protocol 3: Wittig Methylenation of Cyclohexanone
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube, maintain a gentle flow of nitrogen.
-
Add an ethereal solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.
-
While stirring, cautiously add 0.10 mole of either methyltriphenylphosphonium bromide or this compound over a 5-minute period. A yellow precipitate of the ylide will form.
-
Stir the resulting suspension for a designated period to ensure complete ylide formation.
-
Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise to the ylide suspension. The yellow color will disappear, and a white precipitate of triphenylphosphine oxide will form.
-
Heat the mixture under reflux overnight.
-
After cooling to room temperature, remove the precipitate by suction filtration.
-
The filtrate contains the desired product, methylenecyclohexane, which can be isolated and purified by distillation.
Visualizing the Wittig Reaction Workflow
The following diagrams illustrate the key stages of the Wittig reaction, from phosphonium salt formation to the final alkene product.
Caption: Workflow of the Wittig reaction, from synthesis to olefination.
Caption: The core mechanism of the Wittig olefination.
Conclusion
Both this compound and methyltriphenylphosphonium bromide are highly effective and widely used reagents for the Wittig methylenation of aldehydes and ketones. The primary distinctions between them lie in their physical properties, such as molecular weight, melting point, and solubility. While the bromide salt exhibits higher solubility in water, which may be advantageous in certain biphasic reaction systems, the iodide is also readily soluble in common polar organic solvents.
The choice between the two salts will likely depend on factors such as cost, availability, and specific solvent system requirements for a given synthesis. For most standard applications, both reagents can be expected to perform comparably in terms of yield and reactivity. Researchers should base their selection on the specific constraints and conditions of their experimental design, keeping in mind the differing molar masses for accurate stoichiometry. Further direct comparative studies would be beneficial to elucidate any subtle differences in performance under various reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of bromide and iodide ions on the formation of disinfection by-products during ozonation and subsequent chlorination of water containing biological source matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Guide to Methylenation Reagents: Alternatives to the Wittig Reaction
For decades, the Wittig reaction, employing phosphonium (B103445) ylides like methyltriphenylphosphonium (B96628) iodide, has been a cornerstone of organic synthesis for the conversion of carbonyls to alkenes. However, its limitations, including moderate to low yields with sterically hindered or enolizable ketones and the generation of triphenylphosphine (B44618) oxide as a byproduct, have spurred the development of alternative methylenation reagents. This guide provides a comprehensive comparison of prominent alternatives, namely the Tebbe, Petasis, Nysted, and Lombardo reagents, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal reagent for their specific synthetic challenges.
Performance Comparison
The choice of a methylenation reagent is often dictated by the nature of the carbonyl substrate, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the performance of methyltriphenylphosphonium iodide and its key alternatives across a range of carbonyl compounds.
| Reagent Family | Reagent | Substrate | Product | Yield (%) | Reference |
| Phosphorus Ylide | This compound (Wittig) | Cyclohexanone | Methylenecyclohexane | ~70-85% | General Textbook Knowledge |
| Camphor (hindered ketone) | 2-Methylenecamphane | Low to moderate | General Textbook Knowledge | ||
| Ethyl phenylacetate (B1230308) (ester) | No reaction | - | [1] | ||
| Titanium-based | Tebbe Reagent | Diketone | Mono-methylenated product | 59% | [2] |
| Ester | Enol ether | High | [2][3] | ||
| Amide | Enamine | High | [2] | ||
| Ketone (in presence of ester) | Selective ketone methylenation | High | [2] | ||
| Petasis Reagent (Dimethyltitanocene) | Benzophenone | 1,1-Diphenylethene | 80% | [4] | |
| Ester | Enol ether | High | [5][6] | ||
| Lactone | Exo-methylene lactone | High | [6] | ||
| Zinc/Titanium-based | Nysted Reagent | Aldehydes (with BF₃·OEt₂) | Terminal alkene | High | [7][8] |
| Ketones (with TiCl₄) | Terminal alkene | High | [7][8] | ||
| Easily enolizable ketones | Terminal alkene | Good | [7] | ||
| Lombardo Reagent | α-Chiral gibberellin derivative | Methylenated product (no epimerization) | High | [9] | |
| Sterically hindered ketones | Methylenated product | Good | [10] | ||
| Ketone (in presence of ester) | Selective ketone methylenation | High | [10][11] |
Reaction Mechanisms and Workflows
The alternatives to the Wittig reagent operate through distinct mechanistic pathways, often involving organometallic intermediates. These differences in mechanism translate to variations in reactivity, selectivity, and experimental setup.
Signaling Pathways and Mechanisms
The Wittig reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. In contrast, the titanium-based Tebbe and Petasis reagents are believed to form a reactive titanium carbene (Schrock carbene) in situ, which then undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. The zinc/titanium-based Nysted and Lombardo reagents are thought to involve a gem-dimetallic species.
References
- 1. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 2. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 3. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Petasis reagent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nysted reagent - Wikipedia [en.wikipedia.org]
- 8. Nysted Reagent Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Takai-Oshima-Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Horner-Wadsworth-Emmons and Wittig Reactions for Alkene Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method can significantly impact reaction efficiency, stereochemical outcome, and purification ease. This guide provides a detailed comparison of two prominent olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction and the classic Wittig reaction, with a focus on the use of methyltriphenylphosphonium (B96628) iodide for the latter.
At a Glance: Key Distinctions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction (with Methyltriphenylphosphonium Iodide) |
| Phosphorus Reagent | Phosphonate ester (e.g., triethyl phosphonoacetate) | Phosphonium salt (e.g., this compound) |
| Carbanion Nucleophilicity | More nucleophilic and less basic.[1][2] | Less nucleophilic and more basic.[1] |
| Byproduct | Water-soluble dialkyl phosphate (B84403) salt.[1] | Organic-soluble triphenylphosphine (B44618) oxide.[1] |
| Purification | Generally straightforward via aqueous extraction.[1] | Often challenging due to the insolubility of triphenylphosphine oxide.[1] |
| Stereoselectivity | Predominantly forms the thermodynamically stable (E)-alkene.[3][4] | With non-stabilized ylides (like that from this compound), it predominantly forms the kinetic (Z)-alkene.[5] |
| Reactivity with Ketones | Generally reacts well with both aldehydes and ketones.[2] | Can be sluggish with sterically hindered ketones. |
Performance Data: A Comparative Overview
The following tables summarize representative experimental data for the HWE and Wittig reactions. It is important to note that reaction conditions can significantly influence yield and stereoselectivity.
Table 1: Horner-Wadsworth-Emmons Reaction with Benzaldehyde (B42025) and Triethyl Phosphonoacetate
| Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| NaH | THF | -78 to 0 | 84 | 8:1 |
| DBU, LiCl | THF | Room Temp | 77 | E only |
| iPrMgBr | Toluene | Reflux | 77 | 78:22 |
| K₂CO₃, DBU | Neat | Room Temp | High | >99:1 |
Note: Data compiled from multiple sources and reaction conditions may vary.[2][6][7]
Table 2: Wittig Reaction with Benzaldehyde and Benzyltriphenylphosphonium (B107652) Chloride/Bromide
| Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| NaHMDS | THF | Not Specified | >90 | 47:53 |
| n-BuLi | THF | Not Specified | >90 | 68:32 |
| K₂CO₃ | DMSO | 80 | 84 | Not Specified |
Note: Data for benzyltriphenylphosphonium salts are used as a proxy for a semi-stabilized ylide, as data for this compound with benzaldehyde is less commonly reported in a comparative context. Data compiled from multiple sources and reaction conditions may vary.[8][9]
Reaction Mechanisms and Workflows
The stereochemical outcomes of the HWE and Wittig reactions are dictated by their respective mechanisms. The HWE reaction's reversibility allows for thermodynamic control, favoring the more stable E-alkene. In contrast, the Wittig reaction with non-stabilized ylides proceeds under kinetic control, leading to the Z-alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Wittig reaction with a non-stabilized ylide.
Experimental Protocols
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield (E)-ethyl cinnamate.
Wittig Reaction: Synthesis of Styrene (B11656)
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq) dropwise. The formation of the deep red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to separate styrene from triphenylphosphine oxide.
Conclusion
Both the Horner-Wadsworth-Emmons and the Wittig reactions are powerful tools for alkene synthesis. The HWE reaction is often favored for its operational simplicity, the ease of byproduct removal, and its high (E)-selectivity.[1] The Wittig reaction, particularly with non-stabilized ylides like that derived from this compound, remains a go-to method for the synthesis of (Z)-alkenes.[5] The choice between these two methods will ultimately depend on the desired stereochemistry of the alkene product and the overall synthetic strategy.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm alkene formation from Methyltriphenylphosphonium iodide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic techniques used to confirm alkene formation via the Wittig reaction, starting from methyltriphenylphosphonium (B96628) iodide. It offers an objective performance comparison with key alternative olefination methods—the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions—supported by experimental data and detailed protocols.
Introduction to Olefination and Spectroscopic Confirmation
The synthesis of carbon-carbon double bonds (alkenes) is a cornerstone of organic chemistry, essential in the production of pharmaceuticals, natural products, and advanced materials. The Wittig reaction, which converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide, is a widely used method for this transformation.[1][2] Confirmation of successful alkene formation and determination of its stereochemistry (E/Z isomerism) requires a suite of spectroscopic techniques. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to analyze the products of the Wittig reaction and compares these outcomes to those from prevalent alternative methods.
The Wittig Reaction: Mechanism and Spectroscopic Fingerprints
The Wittig reaction begins with the deprotonation of a phosphonium salt, such as methyltriphenylphosphonium iodide, to form a nucleophilic ylide. This ylide attacks a carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene and a thermodynamically stable triphenylphosphine (B44618) oxide (TPPO) byproduct.[3][4]
Figure 1. Simplified mechanism of the Wittig reaction.
Spectroscopic Confirmation:
Successful reaction is confirmed by the following spectral changes:
-
¹H NMR: Appearance of vinylic proton signals, typically in the range of δ 5.0-7.5 ppm. The coupling constants (J-values) between vinylic protons are critical for determining stereochemistry: Jtrans is typically 12-18 Hz, while Jcis is 6-12 Hz.
-
¹³C NMR: Appearance of sp² carbon signals for the new double bond, typically between δ 100-150 ppm.
-
³¹P NMR: This is a powerful tool for monitoring reaction progress. The signal for the phosphonium salt (e.g., this compound at ~δ 20-25 ppm) will disappear, and a new signal corresponding to triphenylphosphine oxide (TPPO) will appear, typically around δ 25-35 ppm.[5][6][7]
-
IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch from the starting material (typically 1690-1740 cm⁻¹) and the appearance of a C=C alkene stretch (typically 1620-1680 cm⁻¹). Note that the C=C stretch can be weak for symmetric or poorly polarized alkenes.
-
Mass Spectrometry: The mass spectrum will show the molecular ion (M⁺) corresponding to the expected alkene product. Common fragmentation patterns include allylic cleavage. The TPPO byproduct (m/z 278) is also readily identifiable.[8][9]
Alternative Olefination Methods
While versatile, the Wittig reaction has limitations, including scalability challenges due to the stoichiometric TPPO byproduct and often poor E-selectivity with non-stabilized ylides.[2] Key alternatives address these issues.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses phosphonate-stabilized carbanions, which are more nucleophilic than Wittig ylides. The HWE reaction typically shows excellent E-selectivity and produces a water-soluble phosphate (B84403) ester byproduct, simplifying purification.[10][11][12]
-
Julia-Kocienski Olefination: This reaction involves the coupling of a heteroaryl sulfone (most commonly a phenyltetrazole or 'PT' sulfone) with a carbonyl compound. It is renowned for its high E-selectivity and tolerance of a wide range of functional groups.[13][14][15]
Comparative Performance and Data
The choice of olefination method is critical and depends on the desired stereochemical outcome, the nature of the substrates, and purification considerations.
Figure 2. General experimental workflow for olefination and analysis.
Table 1: Performance Comparison of Olefination Methods
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Julia-Kocienski Olefination |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion | Heteroaryl Sulfone Anion |
| Typical Yield | Moderate to High | High | High |
| Stereoselectivity | Non-stabilized ylides: (Z)-selective. Stabilized ylides: (E)-selective.[2] | Generally high (E)-selectivity.[10] | Generally high (E)-selectivity.[15] |
| Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate ester | Water-soluble salts, SO₂ |
| Purification | Often difficult (TPPO is non-polar) | Easy (byproduct washed away) | Generally straightforward |
| Advantages | Broad scope, reliable for Z-alkenes | High E-selectivity, easy purification | Excellent E-selectivity, high functional group tolerance |
| Disadvantages | TPPO removal, moderate E-selectivity | Requires phosphonate synthesis | Requires sulfone synthesis, can be multi-step |
Table 2: Representative Spectroscopic Data for Stilbene (C₆H₅-CH=CH-C₆H₅)
Data compiled from various sources and may vary based on solvent and spectrometer frequency.[4][16][17][18]
| Parameter | (E)-Stilbene | (Z)-Stilbene |
| ¹H NMR (δ, ppm) | ~7.10 (s, 2H, vinylic), 7.20-7.40 (m, 10H, Ar-H) | ~6.55 (s, 2H, vinylic), 7.15-7.30 (m, 10H, Ar-H) |
| Vinylic ¹H Coupling | N/A (singlet due to symmetry) | N/A (singlet due to symmetry) |
| ¹³C NMR (δ, ppm) | ~129.2 (vinylic), 127.0, 128.1, 129.1, 137.8 (aromatic) | ~130.0 (vinylic), 127.5, 128.5, 129.5, 137.5 (aromatic) |
Table 3: Characteristic ³¹P NMR Chemical Shifts
| Phosphorus Species | Typical ³¹P Chemical Shift (δ, ppm) |
| This compound | ~22.4 (in CH₂Cl₂)[5] |
| Triphenylphosphine Ylide | ~5 to 25 (highly dependent on structure) |
| Triphenylphosphine oxide (TPPO) | ~25 to 35 (solvent dependent)[10][13] |
| Triethyl phosphonoacetate (HWE reagent) | ~20 |
| Diethyl phosphate (HWE byproduct) | ~0 to 2 |
Decision Guide for Olefination Strategy
Choosing the correct method is crucial for synthetic efficiency. The following flowchart provides a general decision-making framework.
Figure 3. Decision guide for selecting an olefination method.
Experimental Protocols
Safety Note: These reactions involve strong bases, flammable solvents, and potentially hazardous reagents. Always perform a full risk assessment and conduct experiments in a fume hood with appropriate personal protective equipment (PPE).
Protocol 6.1: Wittig Reaction with this compound
This protocol describes the formation of styrene (B11656) from benzaldehyde (B42025).
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.2 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The suspension will turn a characteristic deep yellow or orange color upon formation of the ylide. Stir for 30-60 minutes at 0 °C.
-
-
Reaction with Aldehyde:
-
Dissolve benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of styrene and TPPO.
-
Purify by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate gradient) to separate the non-polar styrene from the more polar TPPO.
-
Protocol 6.2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a typical HWE reaction to form an (E)-α,β-unsaturated ester.[19]
-
Carbanion Preparation:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.
-
Add anhydrous THF to create a suspension and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution and add water to dissolve any salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by flash column chromatography.
-
Protocol 6.3: Julia-Kocienski Olefination
This protocol describes a typical one-pot Julia-Kocienski reaction.[13]
-
Carbanion Preparation:
-
To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -60 °C, add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq) in DME dropwise.
-
Stir the resulting solution for approximately 1 hour at -60 °C.
-
-
Reaction with Aldehyde:
-
Add the aldehyde (1.5 eq) neat and dropwise.
-
Stir the mixture at -60 °C for 1 hour.
-
-
Workup and Purification:
-
Remove the cooling bath and allow the mixture to warm to room temperature overnight.
-
Quench with water and continue stirring for 1 hour.
-
Dilute with diethyl ether and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (SiO₂, hexanes) to yield the pure alkene.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine oxide [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Styrene - SpectraBase [spectrabase.com]
- 12. massbank.eu [massbank.eu]
- 13. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling in Quantitative Proteomics
In the dynamic fields of proteomics and drug development, the precise quantification of protein expression levels is paramount to understanding cellular processes and identifying potential therapeutic targets. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful and versatile strategy for accurate and high-throughput quantitative proteomics. This guide provides a comparative overview of common isotopic labeling techniques, their underlying principles, experimental workflows, and a prospective look at emerging reagents.
Principles of Isotopic Labeling for Quantitative Proteomics
Isotopic labeling is a technique used to track molecules through a chemical reaction, metabolic pathway, or a biological cell.[1] In quantitative proteomics, stable isotopes are incorporated into proteins or peptides, creating mass-differentiated versions of the same molecule. These isotopically distinct forms are chemically identical and thus co-elute during chromatography and are co-isolated for fragmentation in the mass spectrometer. The relative abundance of the light (natural isotope abundance) and heavy (stable isotope-enriched) forms of a peptide is determined by comparing the signal intensities of their respective mass peaks, allowing for accurate relative quantification.[2]
Comparison of Established Isotopic Labeling Methods
Several isotopic labeling strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the biological system, experimental goals, and available instrumentation. Here, we compare some of the most widely used techniques: Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Isotope-coded Affinity Tags (ICAT).
| Feature | Tandem Mass Tags (TMT) | SILAC | Isotope-Coded Affinity Tags (ICAT) |
| Labeling Strategy | Chemical labeling of primary amines (N-terminus and lysine (B10760008) residues) of peptides post-digestion.[3][4] | Metabolic labeling by incorporating stable isotope-labeled amino acids (e.g., arginine, lysine) during cell growth.[5] | Chemical labeling of cysteine residues in proteins prior to digestion.[6] |
| Multiplexing Capacity | High (up to 11-plex with TMTpro up to 18-plex).[4] | Typically 2-plex or 3-plex. | 2-plex (light and heavy versions). |
| Applicability | Broadly applicable to any protein sample, including tissues and biofluids.[3] | Limited to cell culture systems that can be metabolically labeled.[5] | Applicable to any protein sample, but limited to cysteine-containing proteins. |
| Quantification Level | MS/MS (reporter ions).[7] | MS1 (precursor ions).[2] | MS1 (precursor ions). |
| Potential for Bias | Ratio distortion can occur due to co-isolation of interfering ions.[7] | Minimal, as labeling occurs early in the workflow. | Potential for incomplete labeling or bias against proteins with few or no cysteines. |
Experimental Protocols and Workflows
The experimental workflow for each labeling strategy is distinct. Below are generalized protocols and corresponding workflow diagrams.
Tandem Mass Tags (TMT) Workflow
Experimental Protocol:
-
Protein Extraction and Digestion: Extract proteins from different samples and digest them into peptides using an enzyme like trypsin.[3]
-
TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent.[4] The TMT reagents are chemically identical but have different numbers of heavy isotopes in their reporter and balancer groups.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide mixture, typically by high-pH reversed-phase chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: During MS/MS fragmentation, the reporter ions are cleaved and their relative intensities are used to quantify the corresponding peptides across the different samples.[7]
Workflow Diagram:
SILAC Workflow
Experimental Protocol:
-
Cell Culture and Labeling: Grow two or more populations of cells in specialized media. One population is grown in "light" medium containing normal amino acids, while the other populations are grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine, ¹⁵N₂-lysine).[5]
-
Cell Lysis and Protein Extraction: After several cell divisions to ensure complete incorporation of the labeled amino acids, lyse the cells and extract the proteins.
-
Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" cell populations.
-
Protein Digestion: Digest the pooled protein mixture into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs at the MS1 level.[2]
Workflow Diagram:
Prospective Analysis of Methyltriphenylphosphonium (B96628) Iodide as a Labeling Reagent
While there are no direct studies in the provided search results detailing the use of isotopically labeled Methyltriphenylphosphonium iodide for quantitative proteomics, its chemical properties suggest a potential, albeit hypothetical, application.
Chemical Properties and Potential Application:
This compound is a phosphonium (B103445) salt.[8] Its isotopically labeled counterparts, such as triphenyl[¹³C]-methylphosphonium iodide[9] and Methyl-d₃-triphenylphosphonium iodide[10], are commercially available. The key to its potential use as a labeling reagent would be its ability to react specifically and efficiently with a functional group present in all peptides or proteins.
One hypothetical application could be in a chemical derivatization strategy targeting a specific functional group, followed by mass spectrometry analysis. For instance, if a reaction could be developed where the methyltriphenylphosphonium moiety is transferred to a specific site on a peptide, the mass difference between the ¹²C/¹H and ¹³C/²H labeled versions would allow for relative quantification.
Hypothetical Workflow:
Challenges and Considerations:
For this compound to be a viable labeling reagent, several challenges would need to be addressed through extensive research:
-
Reaction Specificity: A highly specific reaction targeting a common functional group on peptides would be necessary to ensure comprehensive labeling and avoid unwanted side reactions.
-
Reaction Efficiency: The labeling reaction would need to be high-yielding to ensure that all target sites are labeled, which is crucial for accurate quantification.
-
Effect on Ionization: The addition of the bulky and charged triphenylphosphonium group could significantly alter the ionization efficiency of peptides, potentially complicating data analysis.
-
Fragmentation Behavior: The fragmentation of the labeled peptides in the mass spectrometer would need to be predictable and consistent to allow for reliable identification and quantification.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Frontiers | TMT-Based Quantitative Proteomic Profiling of Overwintering Lissorhoptrus oryzophilus [frontiersin.org]
- 4. Quantitative Proteomics and Phosphoproteomics Analysis of Patient-Derived Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. This compound | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triphenyl[13C]-methylphosphonium iodide [sytracks.com]
- 10. Methyl-d3-triphenylphosphonium iodide D 95atom 1560-56-1 [sigmaaldrich.com]
A Comparative Guide to the Kinetics of the Wittig Reaction with Different Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. The choice of the phosphonium (B103445) salt, the precursor to the reactive ylide, critically influences the reaction's rate, yield, and stereochemical outcome. This guide provides an objective comparison of the kinetic performance of various phosphonium salts in the Wittig reaction, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The Influence of Ylide Stability on Reaction Kinetics
The reactivity of the phosphonium ylide is paramount in determining the kinetics of the Wittig reaction. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon.
-
Non-stabilized ylides , bearing electron-donating groups (e.g., alkyl groups), are highly reactive and react rapidly with aldehydes and ketones. These reactions are typically under kinetic control and favor the formation of (Z)-alkenes[1].
-
Stabilized ylides , containing electron-withdrawing groups (e.g., ester, ketone), are less reactive due to the delocalization of the negative charge. Their reactions are often slower and fall under thermodynamic control, leading predominantly to the (E)-alkene[1].
-
Semi-stabilized ylides , such as benzylidenetriphenylphosphorane (B8806397), exhibit intermediate reactivity.
This fundamental difference in reactivity is reflected in the reaction rates. Non-stabilized ylides generally exhibit faster reaction rates compared to their stabilized counterparts.
Quantitative Comparison of Reaction Rates
The following tables summarize kinetic data from studies on the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, a closely related olefination reaction that utilizes phosphonate (B1237965) esters. The data illustrates the impact of substituents on the reaction rate.
Table 1: Relative Rates of the Wittig Reaction with Substituted Benzaldehydes
This table is based on the findings of Yamataka et al., who investigated the reaction of benzylidenetriphenylphosphorane with a series of para-substituted benzaldehydes. The relative rates demonstrate the influence of the electronic properties of the aldehyde on the reaction kinetics.
| Substituent (X) on Benzaldehyde (B42025) (p-X-C₆H₄CHO) | Relative Rate (kₓ/kн) |
| OCH₃ | 0.36 |
| CH₃ | 0.67 |
| H | 1.00 |
| Cl | 2.5 |
| CN | 8.9 |
| NO₂ | 33 |
Data adapted from Yamataka, H.; Nagareda, K.; Takai, Y.; Sawada, M.; Hanafusa, T. J. Org. Chem. 1988, 53 (16), pp 3877–3879.
Table 2: Second-Order Rate Constants for the Horner-Wadsworth-Emmons Reaction
The following data from a study by Rui-Xiang, Fa-Qiang, and Qing-Sen on the HWE reaction shows the effect of substituents on both the phosphonate and the benzaldehyde on the second-order rate constant (k).
| Substituent on Benzyl Diethyl Phosphonate (X) | Substituent on Benzaldehyde (Y) | k (10⁻⁴ L mol⁻¹ s⁻¹) at 27°C |
| H | H | 13.9 |
| H | p-CH₃ | 10.5 |
| H | p-Cl | 28.5 |
| H | p-NO₂ | 215 |
| p-CH₃O | H | 8.76 |
| p-Cl | H | 24.3 |
Data adapted from Rui-Xiang, L.; Fa-Qiang, T.; Qing-Sen, Y. ARKIVOC 2005 (i) 98-104.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is essential for comparing the performance of different phosphonium salts. Below are detailed methodologies for conducting kinetic studies of the Wittig reaction using common analytical techniques.
Kinetic Analysis via UV-Visible Spectroscopy
This protocol is adapted from a study on the reaction of 4-(nitrobenzyl) triphenylphosphonium bromide with benzaldehyde[2]. The disappearance of the colored ylide is monitored over time.
Materials:
-
Phosphonium salt (e.g., 4-(nitrobenzyl) triphenylphosphonium bromide)
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., sodium hydroxide)
-
Spectrophotometer-grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the phosphonium salt, aldehyde, and base in the chosen solvent at known concentrations.
-
Ylide Generation: In a cuvette, mix the phosphonium salt and base solutions. The formation of the ylide is often accompanied by a color change. Allow the ylide formation to proceed to completion.
-
Initiation of the Reaction: To initiate the Wittig reaction, inject a solution of the aldehyde into the cuvette containing the ylide. Ensure rapid mixing.
-
Data Acquisition: Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the ylide at regular time intervals.
-
Data Analysis: The concentration of the ylide at any given time can be calculated using the Beer-Lambert law (A = εbc). Plot the natural logarithm of the ylide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be determined by dividing k' by the concentration of the aldehyde (if it is in large excess).
Kinetic Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time.
Materials:
-
Phosphonium salt
-
Aldehyde
-
Base
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Preparation of the Reaction Mixture: In an NMR tube, combine the phosphonium salt and the aldehyde in the deuterated solvent.
-
Initiation of the Reaction: Add the base to the NMR tube to generate the ylide and initiate the reaction.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at specific time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the aldehydic proton) and a characteristic proton of the product (e.g., a vinylic proton). The relative integrals will provide the ratio of reactant to product at each time point, from which the reaction progress and rate can be determined.
Visualizing the Kinetic Study Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a UV-Vis kinetic study of the Wittig reaction.
References
A Comparative Guide to the Efficacy of Methyltriphenylphosphonium Iodide in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of methyltriphenylphosphonium (B96628) iodide in the Wittig reaction with a range of aldehydes and ketones. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds. Methyltriphenylphosphonium iodide is a widely utilized phosphonium (B103445) salt for the generation of the corresponding ylide, which subsequently reacts with carbonyl compounds to yield alkenes. This document presents quantitative data, detailed experimental protocols, and a comparison with a key alternative, the Horner-Wadsworth-Emmons reaction, to inform reagent selection and experimental design.
Performance of this compound with Various Carbonyls
The efficacy of the Wittig reaction using this compound is highly dependent on the structure of the aldehyde or ketone, as well as the reaction conditions employed. The following tables summarize yields obtained in reactions with different classes of carbonyl compounds.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base/Solvent System | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Benzaldehyde | NaH / DMSO | Styrene | ~75-85 | Mixture | General Literature |
| 4-Methoxybenzaldehyde | NaOEt / EtOH | 4-Methoxystyrene | 82 | Predominantly E | [1] |
| 4-Nitrobenzaldehyde | NaH / DMSO | 4-Nitrostyrene | ~70-80 | Mixture | General Literature |
| Pyridine-2-aldehyde | LiOEt / EtOH | 2-Vinylpyridine | 65 | Exclusively Z | [1] |
| Indole-2-carboxaldehyde | NaH / DMF | 2-Vinylindole | 78 | Predominantly E | [1] |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Base/Solvent System | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Propanal | n-BuLi / THF | 1-Butene | ~60-70 | Predominantly Z | General Literature |
| Isobutyraldehyde | KOt-Bu / THF | 3-Methyl-1-butene | ~55-65 | Predominantly Z | General Literature |
| (E)-Geranial | PhLi / THF | (E)-4,8-Dimethyl-1,3,7-nonatriene | 50-60 | (E)-isomer retained | [2] |
Reactions with non-stabilized ylides, such as that derived from this compound, generally favor the formation of the Z-alkene with aliphatic aldehydes.[3][4]
Table 3: Reaction with Ketones
| Ketone | Base/Solvent System | Product | Yield (%) | Reference |
| Acetophenone | NaH / DMSO | 1-Phenylpropene | ~50-60 | General Literature |
| Cyclohexanone | n-BuLi / THF | Methylenecyclohexane | ~70-80 | General Literature |
| Camphor | KOt-Bu / THF | Methylene camphor | Good Yield | [3][5] |
| 1-Methyl-4-piperidone | LiOEt / EtOH | 1-Methyl-4-(methylidene)piperidine | 75 | [1] |
| 1-Benzoyl-4-piperidone | LiOEt / EtOH | 1-Benzoyl-4-(methylidene)piperidine | 68 | [1] |
Wittig reactions with ketones, particularly sterically hindered ones, can be slower and may result in lower yields compared to reactions with aldehydes.[6]
Comparison with an Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
A primary alternative to the Wittig reaction using phosphonium ylides is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions.[7] A direct comparison reveals distinct advantages and disadvantages for each method.
Table 4: Comparison of Wittig (via this compound) and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (from this compound) | Phosphonate Carbanion |
| Reactivity | Highly reactive, especially with aldehydes. | Generally more nucleophilic but less basic than unstabilized Wittig reagents.[7][8] |
| Stereoselectivity | Unstabilized ylides typically yield Z-alkenes.[3][4] | Strongly favors the formation of E-alkenes.[8] |
| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove). | Dialkylphosphate salt (water-soluble and easily removed).[9] |
| Reaction with Ketones | Can be sluggish with sterically hindered ketones.[6] | Generally effective with ketones. |
| Substrate Scope | Broad scope for aldehydes and many ketones. | Particularly useful for creating α,β-unsaturated esters and other electron-deficient alkenes. |
In a study comparing Wittig and HWE reagents with α-dicarbonyl compounds, the Wittig reagents were found to give higher overall yields of the expected products.
Experimental Protocols
Preparation of this compound
A solution of triphenylphosphine (e.g., 0.15 mol) in a suitable solvent such as benzene (B151609) (e.g., 105 mL) is prepared.[2] To this solution, iodomethane (B122720) (e.g., 0.16 mol) is added.[2] The mixture is stirred at room temperature for approximately 12 hours.[2] The resulting precipitate, this compound, is collected by filtration, washed with benzene, and dried under reduced pressure.[2]
General Procedure for the Wittig Reaction
The following is a general protocol for the in-situ generation of the ylide and subsequent reaction with a carbonyl compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO, EtOH)
-
Strong base (e.g., n-butyllithium, sodium hydride, sodium ethoxide)
-
Aldehyde or ketone
-
Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A suspension of this compound (e.g., 1.1 equivalents) is made in the chosen anhydrous solvent within the reaction vessel.
-
The reaction mixture is cooled to an appropriate temperature (e.g., 0 °C for n-BuLi in THF).
-
The strong base (e.g., 1.0 equivalent of n-BuLi) is added dropwise to the suspension. The formation of the orange-red colored ylide is typically observed.
-
The mixture is stirred for a period to ensure complete ylide formation (e.g., 30 minutes to 1 hour).
-
A solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at the same temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams are provided.
Caption: The mechanism of the Wittig reaction, from ylide formation to alkene synthesis.
Caption: A typical experimental workflow for a Wittig reaction.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Chemo- and Stereoselectivity of Wittig Reagents from Methyltriphenylphosphonium Iodide
For researchers, scientists, and drug development professionals, the precise construction of carbon-carbon double bonds is a cornerstone of organic synthesis. The Wittig reaction, a Nobel Prize-winning transformation, stands as a prominent method for olefination. This guide provides an in-depth comparison of the chemo- and stereoselectivity of Wittig reagents derived from methyltriphenylphosphonium (B96628) iodide, benchmarked against viable alternatives. Experimental data is presented to support these comparisons, alongside detailed protocols for key reactions.
Introduction to the Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.[1] The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. Methyltriphenylphosphonium iodide is the precursor to methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), the simplest Wittig reagent, used for introducing a methylene (B1212753) group.[2]
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the substituents on the ylide. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized.
-
Non-stabilized ylides , such as those derived from this compound and its alkyl-substituted analogues, are highly reactive.[3] They typically react under kinetic control to yield predominantly Z-alkenes.[4]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are less reactive. Their reactions are often reversible, allowing for equilibration to the thermodynamically more stable intermediate, which leads to the formation of E-alkenes.[2]
-
Semi-stabilized ylides , for example, where the carbanion is stabilized by a phenyl group, often provide poor E/Z selectivity.[2]
Chemoselectivity of Methylenetriphenylphosphorane
The Wittig reagent derived from this compound, methylenetriphenylphosphorane, exhibits excellent chemoselectivity. It readily reacts with aldehydes and ketones while tolerating a wide array of other functional groups.
Functional Group Tolerance:
The Wittig reagent is compatible with functional groups such as:
-
Alcohols (OH)
-
Ethers (OR)
-
Nitroarenes
-
Epoxides
-
Esters and amides (though stabilized ylides can be formed from phosphonium salts with adjacent ester/amide groups)[2]
This high degree of functional group tolerance makes the Wittig reaction a valuable tool in the synthesis of complex molecules. For instance, in the synthesis of Leukotriene A methyl ester, a non-stabilized Wittig reagent is used in the presence of an epoxide and an ester, both of which remain intact.
Aldehyde vs. Ketone Selectivity:
Generally, aldehydes are more reactive towards Wittig reagents than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This difference in reactivity can sometimes be exploited to achieve selective olefination of an aldehyde in the presence of a ketone, although competitive reactions are common. For highly hindered ketones, the Horner-Wadsworth-Emmons reaction is often a more effective alternative.[1]
Stereoselectivity and Comparison with Alternatives
While methylenetriphenylphosphorane itself does not produce stereoisomers, its substituted derivatives (e.g., ethyltriphenylphosphonium iodide) are non-stabilized ylides and exhibit a strong preference for the formation of Z-alkenes.[4] However, achieving high E-selectivity often requires alternative strategies.
Here, we compare the Wittig reaction with its primary alternatives for stereoselective alkene synthesis.
Data Presentation: Comparison of Olefination Methods
| Reaction | Reagent Type | Typical Substrates | Major Product | Key Advantages | Key Disadvantages |
| Wittig Reaction | Non-stabilized Ylide (e.g., from Alkyltriphenylphosphonium Halide) | Aldehydes | Z-Alkene | High Z-selectivity for non-stabilized ylides. | Triphenylphosphine oxide can be difficult to remove; often requires strong bases (e.g., n-BuLi). |
| Schlosser Modification | Non-stabilized Ylide with excess Lithium Salt | Aldehydes | E-Alkene | Provides access to E-alkenes from non-stabilized ylides.[2] | Requires cryogenic temperatures and careful control of reagents.[5] |
| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate (B1237965) Ester | Aldehydes, Ketones | E-Alkene | Excellent E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed.[6] | Typically limited to stabilized systems; may not be suitable for all non-stabilized alkene syntheses. |
| Still-Gennari Modification of HWE | Phosphonate Ester with Electron-Withdrawing Groups | Aldehydes | Z-Alkene | High Z-selectivity for α,β-unsaturated esters and other systems.[7] | Requires specialized phosphonate reagents and cryogenic conditions. |
| Julia-Kocienski Olefination | Tetrazolyl Sulfone | Aldehydes, Ketones | E-Alkene | Excellent E-selectivity; broad substrate scope and functional group tolerance.[8] | Multi-step process for the classical Julia olefination; uses organosulfur compounds.[9] |
Quantitative Comparison of Stereoselectivity
| Target Alkene | Method | Aldehyde | Reagent | Conditions | Yield (%) | E:Z Ratio |
| Stilbene | Wittig (non-stabilized) | Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOEt, EtOH | 85 | 15:85 |
| Stilbene | HWE | Benzaldehyde | Diethyl benzylphosphonate | NaH, THF | 90 | >95:5 |
| (Z)-Tamoxifen | Wittig-Horner | 4-(2-(dimethylamino)ethoxy)benzophenone | (1-phenylpropyl)phosphonic acid diethyl ester | NaH, DMF | 85 | >99:1 (Z) |
| Oct-2-ene | Wittig (non-stabilized) | Hexanal | Ethyltriphenylphosphonium bromide | n-BuLi, THF | 80 | 10:90 |
| Oct-2-ene | Schlosser Modification | Hexanal | Ethyltriphenylphosphonium bromide | n-BuLi, PhLi, THF, -78 °C | 75 | >95:5 |
Note: The data presented is a representative summary from various literature sources and actual results may vary depending on the specific reaction conditions and substrates.
Mandatory Visualizations
Logical Relationships in Wittig and HWE Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Schlosser Modification [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. Julia Olefination [organic-chemistry.org]
A Comparative Guide to Alkene Synthesis: A Cost-Benefit Analysis of Methyltriphenylphosphonium Iodide and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of alkenes is a cornerstone of molecular construction. The choice of olefination method can significantly impact the overall cost, yield, and stereochemical outcome of a synthetic route. This guide provides a detailed cost-benefit analysis of using Methyltriphenylphosphonium iodide in the classic Wittig reaction, alongside a comparative evaluation of prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Julia-Kocienski olefination.
Executive Summary
This compound, a key reagent in the Wittig reaction, offers a reliable method for the synthesis of a wide range of alkenes. However, its use is often associated with challenges in byproduct removal and moderate stereoselectivity. Alternative methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, Peterson olefination, and Julia-Kocienski olefination, present distinct advantages in terms of ease of workup, stereocontrol, and overall cost-effectiveness. The HWE reaction, in particular, stands out for its use of more affordable reagents and the generation of water-soluble byproducts, simplifying purification. The Peterson and Julia-Kocienski olefinations offer superior stereochemical control, albeit with potentially higher initial reagent costs.
Cost Comparison of Olefination Reagents
The following table provides an estimated cost comparison for the key reagents required for the synthesis of a generic alkene, using the synthesis of stilbene (B7821643) from benzaldehyde (B42025) as a representative example. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Supplier Example(s) | Estimated Cost (per gram or mL) | Role in Synthesis |
| Wittig Reaction | |||
| This compound | Chem-Impex, Sigma-Aldrich | ~$0.42/g (for 1kg) | Ylide Precursor |
| Benzyltriphenylphosphonium (B107652) chloride | Chem-Impex, Thermo Fisher | ~
| Ylide Precursor |
| Benzaldehyde | Sigma-Aldrich, Flinn Scientific | ~$0.27/mL | Carbonyl Substrate |
| Dichloromethane | Fisher Scientific, Sigma-Aldrich | ~$0.23/mL (for 500mL) | Solvent |
| Sodium Hydroxide (B78521) | Flinn Scientific, ChemicalBook | ~$0.10/g (for 100g) | Base |
| Horner-Wadsworth-Emmons (HWE) Reaction | |||
| Triethyl phosphite (B83602) | Sigma-Aldrich, Chemsavers | ~
| Phosphonate (B1237965) Precursor |
| Benzyl (B1604629) bromide | Sigma-Aldrich, Thermo Fisher | ~$0.23/g (for 500g) | Alkyl Halide |
| Sodium Hydride (60% in mineral oil) | Strem, The Lab Depot | ~
| Base |
| Tetrahydrofuran (THF) | Lab Alley, Fisher Scientific | ~
| Solvent |
| Peterson Olefination | |||
| (Trimethylsilyl)methylmagnesium chloride (1.0M in diethyl ether) | Sigma-Aldrich, Krackeler Scientific | ~$1.88/mL (for 100mL) | α-silyl carbanion source |
| n-Butyllithium (1.6M in hexanes) | Thermo Fisher, Strem | ~$0.21/mL (for 800mL) | Base |
| Julia-Kocienski Olefination | |||
| Benzyl phenyl sulfone | (Requires synthesis) | - | Sulfone precursor |
| 1-Phenyl-1H-tetrazole-5-thiol | (Requires synthesis/specialty supplier) | - | Heteroaryl thiol for sulfone modification |
Performance Comparison: Synthesis of Stilbene
| Reaction | Typical Yield (%) | Stereoselectivity (E:Z) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Wittig Reaction | 60-85% | Variable, often favors Z-alkene with unstabilized ylides | 1-4 | Broad substrate scope | Difficult removal of triphenylphosphine (B44618) oxide byproduct, moderate stereoselectivity |
| Horner-Wadsworth-Emmons (HWE) | 80-95% | High E-selectivity | 2-6 | Water-soluble phosphate (B84403) byproduct (easy workup), higher yields, more reactive carbanion | Stabilized phosphonates may be less reactive with ketones |
| Peterson Olefination | 85-95% | High stereoselectivity (can produce either E or Z isomer from the same intermediate) | 2-12 | Diastereomeric intermediates can be separated to yield pure E or Z isomers, silicon byproducts are generally easy to remove | Requires stoichiometric use of organosilicon reagents, can be sensitive to steric hindrance |
| Julia-Kocienski Olefination | 70-90% | High E-selectivity | 4-24 | Excellent E-selectivity, mild reaction conditions | Multi-step preparation of the sulfone reagent, use of potentially toxic reagents (e.g., sodium amalgam in older variants) |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative protocols for the synthesis of stilbene using the Wittig and Horner-Wadsworth-Emmons reactions.
Wittig Reaction: Synthesis of (E)-Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Dichloromethane
-
50% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise.
-
Continue stirring at room temperature for 1 hour.
-
After the reaction is complete, dilute the mixture with water and dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield (E)-stilbene. The byproduct, triphenylphosphine oxide, can be challenging to remove completely.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Stilbene
Materials:
-
Triethyl phosphite (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
Procedure:
-
Preparation of the phosphonate: In a round-bottom flask under an inert atmosphere, slowly add benzyl bromide to triethyl phosphite. Heat the mixture to reflux for 4-6 hours. The progress of the Arbuzov reaction can be monitored by the disappearance of the starting materials.
-
Ylide formation: In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath and add the prepared phosphonate dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Olefination: Cool the ylide solution in an ice bath and add benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The water-soluble phosphate byproduct is easily removed during the aqueous workup.
-
The crude product can be purified by recrystallization to yield highly pure (E)-stilbene.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different olefination strategies, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of the Wittig Reaction.
Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.
Caption: Comparison of Olefination Methodologies.
Safety and Waste Disposal
Wittig Reaction:
-
Safety: The phosphonium (B103445) salts are generally stable solids. The use of strong bases like n-butyllithium requires an inert atmosphere and careful handling due to its pyrophoric nature.[1][2] Sodium hydroxide is corrosive.[3][4][5][6][7]
-
Waste Disposal: The main challenge is the disposal of triphenylphosphine oxide, which is often difficult to separate from the product and is considered a chemical waste that should be disposed of according to local regulations.[8]
Horner-Wadsworth-Emmons Reaction:
-
Safety: Sodium hydride is a flammable solid and reacts violently with water, requiring handling under an inert atmosphere.[9][10][11][12][13] Triethyl phosphite is combustible.[13][14][15][16]
-
Waste Disposal: The phosphate ester byproducts are generally water-soluble and can be disposed of in aqueous waste streams, simplifying the overall waste management. However, organophosphate esters can be environmental contaminants and should be disposed of responsibly.[17]
Peterson Olefination:
-
Safety: Organosilicon reagents can be flammable and may react with moisture. The use of strong bases like n-butyllithium requires stringent safety precautions.[1][2][8][18][19][20][21]
-
Waste Disposal: The silicon-containing byproducts (silanols) are generally less toxic than the phosphorus byproducts of the Wittig reaction and can often be removed by filtration or chromatography. Disposal should follow local guidelines for organosilicon waste.
Julia-Kocienski Olefination:
-
Safety: The preparation of the sulfone reagents may involve multiple steps with various reagents. The use of strong bases is also common in this reaction.
-
Waste Disposal: The sulfonyl and heteroaryl byproducts need to be disposed of as chemical waste.
Conclusion
The choice of an olefination method is a critical decision in synthesis design, with significant implications for cost, efficiency, and environmental impact.
-
This compound and the Wittig reaction remain a valuable and versatile tool, particularly when the formation of a Z-alkene is desired or when the substrate scope is broad. However, the cost-benefit analysis must account for the challenges and costs associated with the removal of triphenylphosphine oxide.
-
The Horner-Wadsworth-Emmons reaction often presents a more cost-effective and practical alternative, especially for the synthesis of E-alkenes on a larger scale. The ease of purification due to the water-soluble byproduct can lead to significant savings in time and resources.
-
For syntheses where high stereochemical purity of either the E- or Z-isomer is paramount, the Peterson olefination offers a powerful, albeit potentially more expensive, solution.
-
The Julia-Kocienski olefination provides excellent E-selectivity under mild conditions, making it a valuable tool in complex molecule synthesis, though the multi-step preparation of the required sulfone reagents can add to the overall complexity and cost.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule, the desired stereochemistry, the scale of the reaction, and the available resources for purification and waste disposal. A thorough evaluation of these factors will enable researchers to select the most efficient and cost-effective olefination strategy for their synthetic endeavors.
References
- 1. Dichloromethane, 99.6%, ACS reagent, stabilized with amylene 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. intratec.us [intratec.us]
- 3. Sodium hydroxide price,buy Sodium hydroxide - chemicalbook [m.chemicalbook.com]
- 4. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 5. chemcentral.com [chemcentral.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. echemi.com [echemi.com]
- 8. strem.com [strem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS#:13170-43-9 | [(Trimethylsilyl)Methyl]Magnesium Chloride | Chemsrc [chemsrc.com]
- 11. Benzaldehyde price,buy Benzaldehyde - chemicalbook [m.chemicalbook.com]
- 12. 苄基溴 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Triethyl phosphite price,buy Triethyl phosphite - chemicalbook [chemicalbook.com]
- 14. chemsavers.com [chemsavers.com]
- 15. Triethyl phosphite, 98%, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. strem.com [strem.com]
- 17. vigon.com [vigon.com]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. n-Butyllithium, 1.6M solution in hexanes, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 20. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 21. echemi.com [echemi.com]
A Comparative Guide to the Environmental Impact of Olefination Methods for Researchers
For researchers, scientists, and drug development professionals striving for greener and more sustainable synthetic routes, the choice of olefination methodology carries significant environmental implications. This guide provides a comparative analysis of five common olefination reactions—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination, the Peterson olefination, and the Tebbe olefination—evaluating their environmental impact through key green chemistry metrics. Detailed experimental protocols and visual guides are included to support informed decision-making in the laboratory.
The imperative to develop environmentally benign chemical processes has led to the critical evaluation of classic and modern synthetic transformations. Olefination reactions, fundamental for the construction of carbon-carbon double bonds, are no exception. The ideal olefination method would proceed with high atom economy, generate minimal and non-hazardous waste, utilize benign solvents, and operate under mild conditions. This guide examines the performance of five prominent olefination techniques against these green chemistry principles.
Quantitative Comparison of Olefination Methods
The following table summarizes the key green chemistry metrics for the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination reactions. The synthesis of (E)-stilbene from benzaldehyde (B42025) is used as a representative example for a standardized comparison. Due to a lack of readily available and directly comparable quantitative green chemistry metrics in the literature, data for the Peterson and Tebbe olefinations are presented qualitatively.
| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions & Environmental Considerations |
| Wittig Reaction | Benzyltriphenylphosphonium bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine (B44618) oxide, LiBr | ~33%[1] | 70-90%[1] | Often requires strong bases (e.g., n-BuLi) and anhydrous solvents (e.g., THF, Et2O).[1] The major byproduct, triphenylphosphine oxide, is non-polar and can be difficult to separate from the product, often requiring chromatography and generating significant solvent waste.[2] Solvent-free versions have been developed to improve its green profile.[3][4] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (bromomethyl)phosphonate, Benzaldehyde | (E)-Stilbene | Diethyl phosphate (B84403) salt, HBr | ~68%[1] | 85-95%[1] | Generally uses milder bases (e.g., NaH, KHMDS) in anhydrous solvents.[1] The phosphate byproduct is water-soluble, allowing for easier removal through aqueous extraction, which significantly reduces the need for chromatographic purification and associated solvent waste.[2][5] |
| Julia-Kocienski Olefination | Phenyltetrazolyl (PT) sulfone, Benzaldehyde | (E)-Stilbene | Phenyltetrazole, SO2, base salt | Atom economy is generally moderate to good, but can be complex to calculate due to the multi-component nature of the reagent system. | 70-90% | A one-pot modification of the classical Julia olefination that avoids the use of toxic sodium amalgam.[1][6] It offers high E-selectivity and proceeds under relatively mild conditions.[1][7] |
| Peterson Olefination | α-silyl carbanion, Carbonyl compound | Alkene | Silyl alcohol (e.g., trimethylsilanol) | Not readily available. The silicon-based byproduct is a key consideration. | Variable, can be high. | A significant advantage is the formation of volatile and easily removable silicon byproducts (e.g., hexamethyldisiloxane), which simplifies purification.[8] The stereochemical outcome can be controlled by the choice of acidic or basic workup conditions.[9] |
| Tebbe Olefination | Tebbe's reagent, Carbonyl compound | Alkene | Titanocene oxide species | Not readily available. The use of a stoichiometric organometallic reagent impacts atom economy. | Generally good to excellent. | The Tebbe reagent is pyrophoric and requires handling under an inert atmosphere.[10] It is particularly useful for the methylenation of esters, lactones, and amides, which are often unreactive in Wittig-type reactions.[11] The titanium-containing byproducts require appropriate quenching and disposal procedures. |
Logical Workflow for Selecting an Olefination Method
The choice of an olefination method is often a balance between substrate scope, desired stereoselectivity, and environmental considerations. The following diagram illustrates a simplified decision-making process with a focus on green chemistry principles.
Caption: Decision-making flowchart for selecting an olefination method based on environmental and practical considerations.
Experimental Protocols
Detailed experimental protocols are crucial for assessing the overall environmental impact of a reaction, including solvent usage during workup and purification. Below are representative protocols for the Julia-Kocienski and Tebbe olefinations.
Julia-Kocienski Olefination: Synthesis of (E)-Stilbene
This one-pot procedure is a greener alternative to the classic Julia olefination.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone reagent
-
Anhydrous dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS)
-
Diethyl ether (Et2O)
-
Water (H2O)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.[1]
-
Stir the resulting dark brown solution for 70 minutes.[1]
-
Add neat cyclohexanecarboxaldehyde (15.0 mmol) dropwise over 5 minutes. Stir the mixture at -55 °C for 1 hour, during which the color will change to light yellow.[1]
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.[1]
-
Quench the reaction by adding H2O (5 mL) and continue stirring for 1 hour.[1]
-
Dilute the mixture with Et2O (150 mL) and wash with H2O (200 mL).[1]
-
Extract the aqueous phase with Et2O (3 x 30 mL).[1]
-
Combine the organic layers and wash with H2O (3 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel (hexanes) to yield the desired alkene.[1]
Tebbe Olefination: General Procedure for Methylenation
This protocol outlines the general steps for converting a carbonyl compound to its corresponding methylene (B1212753) derivative using the Tebbe reagent.
Materials:
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tebbe reagent (0.5 M solution in toluene)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Water (H2O)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF (10 volumes) and cool the solution to 0 °C under an inert atmosphere.[10]
-
Add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 eq) to the cooled solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, dilute the reaction mixture with MTBE and quench with aqueous NaOH.[10]
-
Extract the mixture with DCM or EtOAc (2 x 10 volumes).[10]
-
Combine the organic layers and wash with water and brine (5 volumes each).[10]
-
Dry the organic layer over Na2SO4, filter, and concentrate to obtain the crude product.[10]
-
Purify the crude material by column chromatography.[10]
Conclusion
The environmental impact of an olefination reaction is a multifaceted issue that extends beyond the reaction itself to include reagent preparation, solvent usage, and product purification. The Horner-Wadsworth-Emmons reaction often presents a favorable balance of high atom economy and a significantly easier, more environmentally friendly workup procedure due to its water-soluble byproduct. The Julia-Kocienski olefination provides a milder and higher E-selective alternative to the classical Julia protocol. The Peterson olefination offers the distinct advantage of a volatile and easily removable silicon-based byproduct. While the Wittig reaction is a cornerstone of organic synthesis, its poor atom economy and the challenging removal of its byproduct make it a less green option without specific modifications like solvent-free conditions. The Tebbe olefination, despite its hazardous nature, provides a unique reactivity profile for less reactive carbonyl compounds. By carefully considering the green chemistry metrics and the practical aspects of each method, researchers can make more sustainable choices in their synthetic endeavors.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. gctlc.org [gctlc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Tebbe Olefination [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Methyltriphenylphosphonium Iodide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling methyltriphenylphosphonium (B96628) iodide, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides immediate, essential information and a step-by-step plan for the safe disposal of this hazardous chemical.
Immediate Safety and Hazard Information
Methyltriphenylphosphonium iodide is a chemical that requires careful handling due to its potential health effects. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Ingestion of this substance can be harmful.[4] Adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2] | P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2][3] | P261: Avoid breathing dust.[1][2] P271: Use only outdoors or in a well-ventilated area.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
In cases of poor ventilation or when handling large quantities, a NIOSH-approved N95 dust respirator should be used to avoid inhalation of the powder.[3]
-
Designate a specific area for the waste collection, away from general lab traffic.
2. Waste Collection:
-
Carefully sweep up any solid this compound waste. Avoid any actions that could generate dust.
-
Place the solid waste into a clearly labeled, sealed container. The container should be robust and compatible with the chemical.
-
Label the container as "Hazardous Waste: this compound". Include the date and any other information required by your institution's waste management program.
3. Decontamination of Labware:
-
For labware contaminated with this compound, rinse it with a suitable solvent (e.g., methanol, in which it is soluble) in a fume hood.
-
Collect the rinse solvent in a separate, labeled hazardous waste container. Do not pour this down the drain.[1][5]
-
After the initial rinse, the labware can be washed with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the mixture into a designated hazardous waste container and seal it.[1]
-
Clean the spill area with a damp cloth, and place the cloth in the same hazardous waste container.
5. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
The container should be kept closed until it is collected for disposal.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2] Some safety data sheets suggest that the material can be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[2]
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyltriphenylphosphonium Iodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyltriphenylphosphonium iodide, a compound that necessitates careful management. Following these procedural steps will help mitigate risks and ensure proper disposal.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[4]
| Hazard Category | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2/2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Acute Toxicity (Oral) | Harmful if swallowed |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific PPE | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[3][5] | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or protective clothing is also required.[3][6] | To avoid skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) should be used, especially when handling the powder and generating dust.[7] | To prevent inhalation, which may cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial when working with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize dust and vapor inhalation.[2][8]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6][8]
2. Handling Procedures:
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4][8]
-
Keep containers tightly sealed to prevent moisture absorption as the material is hygroscopic.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][4][8] |
| If inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][8] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[4][8][9] |
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as detailed above.
-
Avoid breathing dust.
-
Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Dispose of the chemical and any contaminated materials as hazardous waste.
-
Contact a licensed professional waste disposal service.[1][2]
-
Do not dispose of it with regular laboratory trash.
-
Contaminated packaging should be disposed of as unused product.[1][2]
Visual Workflow Guides
To further clarify the procedures, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for safe handling of this compound.
Caption: Emergency response procedure for a spill.
References
- 1. capotchem.cn [capotchem.cn]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl Triphenyl Phosphonium Iodide with SDS [mubychem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 甲基三苯基碘化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
